Ganoderic-acid-D
Description
Contextualization of Ganoderic-acid-D within Triterpenoid (B12794562) Natural Products
Triterpenoids are a vast and structurally diverse class of natural products, composed of six isoprene (B109036) units. nih.gov Within this broad category, Ganoderic acid D is classified as a lanostane-type triterpenoid, a characteristic feature of compounds derived from the fungus Ganoderma. nih.gov These compounds are a major class of bioactive substances responsible for many of the medicinal properties attributed to Ganoderma species. nih.gov The unique chemical architecture of Ganoderic acid D, featuring a highly oxidized lanostane (B1242432) skeleton, distinguishes it and contributes to its specific biological activities. medchemexpress.comglpbio.com
Significance of this compound as a Bioactive Metabolite
Ganoderic acid D is recognized as a major active component of Ganoderma lucidum. medchemexpress.comglpbio.com Its significance lies in the diverse and potent biological activities demonstrated in preclinical research. Studies have highlighted its potential in several areas, including anti-cancer and metabolic regulation. medchemexpress.comcaymanchem.com For instance, research has shown its ability to induce apoptosis in cancer cells and modulate cellular energy pathways. medchemexpress.commdpi.com These findings have established Ganoderic acid D as a compound of considerable interest within the scientific community for its potential therapeutic applications.
Overview of Current Research Landscape and Key Milestones for this compound
The research on Ganoderic acid D has progressed from its initial isolation and structural elucidation to in-depth investigations of its mechanisms of action. Early milestones include the successful isolation of new, highly oxidized lanostane-type triterpenoids, including Ganoderic acid D, from the gills of Ganoderma lucidum and the determination of their structures. jst.go.jp More recent research has focused on its specific molecular targets and cellular effects. A significant body of work has explored its anti-cancer properties, demonstrating its cytotoxicity against various cancer cell lines. caymanchem.commdpi.com Furthermore, studies have begun to unravel the intricate ways in which Ganoderic acid D influences cellular processes, such as the Warburg effect in cancer cells. caymanchem.com The development of methods for the efficient preparation and purification of Ganoderic acids has also been a key area of research, facilitating further biological studies. google.com
Chemical Profile of Ganoderic Acid D
Structure and Physicochemical Properties
Ganoderic acid D is a highly oxygenated tetracyclic triterpenoid. medchemexpress.comglpbio.com Its chemical formula is C₃₀H₄₂O₇, with a molecular weight of 514.7 g/mol . caymanchem.comnih.gov The formal chemical name for Ganoderic acid D is 7β-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid. caymanchem.com
Interactive Table: Physicochemical Properties of Ganoderic Acid D
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₇ | caymanchem.comnih.gov |
| Molecular Weight | 514.7 g/mol | caymanchem.com |
| IUPAC Name | (6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | nih.gov |
| CAS Number | 108340-60-9 | caymanchem.com |
Related Ganoderic Acids
Ganoderic acid D belongs to a large family of over 100 identified ganoderic acids isolated from Ganoderma lucidum. mdpi.comnih.gov These related compounds share the same lanostane skeleton but differ in their oxidation patterns and substituent groups. For example, Ganoderic acid A, B, and C are also well-studied triterpenoids from this fungus. mdpi.comjfda-online.com Another related compound, Ganoderic acid DM, has shown potent inhibitory activity against 5α-reductase. nih.govcaymanchem.com The structural variations among these ganoderic acids contribute to their diverse biological activities. nih.gov
Biosynthesis and Synthesis of Ganoderic Acid D
Natural Biosynthesis in Ganoderma Species
The biosynthesis of Ganoderic acid D in Ganoderma lucidum occurs via the mevalonate (B85504) (MVA) pathway. scirp.orgplos.org This complex process begins with acetyl-CoA and proceeds through key intermediates such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonate, isopentenyl pyrophosphate (IPP), farnesyl diphosphate (B83284) (FPP), and squalene (B77637), ultimately leading to the formation of lanosterol (B1674476). plos.orgmdpi.com Lanosterol then undergoes a series of modifications, including oxidation, reduction, and acylation, catalyzed by enzymes like cytochrome P450s, to yield the diverse array of ganoderic acids, including Ganoderic acid D. mdpi.com Several key enzymes in this pathway, such as HMG-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS), have been identified as crucial for triterpenoid production. nih.govencyclopedia.pub
Chemical Synthesis Approaches
While the focus of much research has been on the isolation of Ganoderic acid D from its natural source, efforts have also been directed towards understanding its chemical synthesis and modification. The biotransformation of related ganoderic acids using microorganisms has been explored as a method to produce derivatives. researchgate.net Additionally, methods for the efficient preparation and purification of ganoderic acids from Ganoderma lucidum fruiting bodies, such as using supercritical carbon dioxide extraction and high-speed counter-current chromatography, have been developed to obtain high-purity compounds for research. google.com
Pharmacological Profile of Ganoderic Acid D (Preclinical)
Mechanism of Action
Ganoderic acid D exerts its biological effects through various mechanisms of action at the cellular and molecular level.
Effects on Cellular Pathways
Research has shown that Ganoderic acid D can significantly impact cellular energy metabolism. It has been observed to inhibit the Warburg effect in colon cancer cells by decreasing glucose uptake, lactate (B86563) production, and the levels of pyruvate (B1213749) and acetyl-coenzyme A. medchemexpress.comcaymanchem.com This compound also induces G2/M phase arrest in the cell cycle of HeLa human cervical carcinoma cells. medchemexpress.commdpi.com Furthermore, it promotes apoptosis, or programmed cell death, in these cancer cells. medchemexpress.commdpi.com
Molecular Targets
At the molecular level, Ganoderic acid D has been found to upregulate the protein expression of SIRT3. medchemexpress.comglpbio.com This upregulation leads to the deacetylation of cyclophilin D (CypD), a key event in its mechanism of action against colon cancer cells. medchemexpress.comglpbio.com In HeLa cells, treatment with Ganoderic acid D has been shown to up-regulate the proteins 14-3-3E and PRDX3. medchemexpress.com Molecular docking studies have also suggested a potential binding interaction with human tumor necrosis factor-α (TNF-α). guidetopharmacology.org
Potential Therapeutic Applications
The diverse biological activities of Ganoderic acid D have pointed towards several potential therapeutic applications, which are currently at a preclinical stage of investigation.
Anti-cancer Activity
A significant portion of the research on Ganoderic acid D has focused on its anti-cancer properties. It has demonstrated cytotoxic effects against a range of cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), Caco-2 (colorectal cancer), HT-29 (colon cancer), and SW620 (colon cancer) cells. caymanchem.commdpi.com Its ability to inhibit cancer cell growth, induce apoptosis, and interfere with cancer cell metabolism underscores its potential as a lead compound for the development of new anti-cancer agents. medchemexpress.comcaymanchem.com
Interactive Table: In Vitro Cytotoxicity of Ganoderic Acid D
| Cell Line | Cancer Type | IC₅₀ Value | Source |
| HeLa | Cervical Carcinoma | 17.3 µM | medchemexpress.commdpi.com |
| HepG2 | Liver Cancer | 0.14 µg/ml | caymanchem.com |
| Caco-2 | Colorectal Cancer | 0.02 µg/ml | caymanchem.com |
Other Investigated Biological Activities
Beyond its anti-cancer effects, Ganoderic acid D has been identified as having antioxidant properties. mdpi.com It has also been shown to protect human amniotic mesenchymal stem cells against oxidative stress-induced senescence. jst.go.jp These findings suggest that the therapeutic potential of Ganoderic acid D may extend to other areas, although research in these fields is less extensive compared to its anti-cancer activities.
Structure
3D Structure
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |
InChI Key |
YTVGSCZIHGRVAV-FTRKVESOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Production of Ganoderic Acid D
Primary Fungal Sources and Chemotaxonomic Distribution of Ganoderic-acid-D
Ganoderic acid D is predominantly isolated from species within the Ganoderma genus, a group of wood-degrading fungi. hortherbpublisher.complos.org Ganoderma lucidum, a globally recognized medicinal mushroom, is a principal source of this compound. medchemexpress.comjst.go.jpchemfaces.com Other related species, such as Ganoderma sinense and Ganoderma applanatum, have also been identified as producers of Ganoderic acid D. jst.go.jpguidetopharmacology.org The presence and relative abundance of specific ganoderic acids, including Ganoderic acid D, can serve as chemotaxonomic markers to differentiate between various Ganoderma species. thieme-connect.comresearchgate.net For instance, the triterpenoid (B12794562) profiles of G. lucidum and G. sinense exhibit distinct differences, with G. lucidum generally containing a higher total content of certain ganoderic acids. researchgate.net
The biosynthesis of ganoderic acids, including Ganoderic acid D, follows the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. nih.govresearchgate.net Key enzymes in this pathway include 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS). nih.gov Lanosterol is a crucial intermediate that undergoes a series of oxidation, reduction, and acylation reactions to form the diverse array of ganoderic acids. nih.govfrontiersin.org The specific enzymatic steps leading from lanosterol to Ganoderic acid D are complex and involve cytochrome P450 monooxygenases. sjtu.edu.cn
Interspecific and Intraspecific Variations in this compound Content
Significant variations in the content of Ganoderic acid D exist both between different Ganoderma species (interspecific) and within different strains of the same species (intraspecific). nih.govucm.es These variations are influenced by genetic factors and geographical location. nih.govucm.es For example, a study comparing various Ganoderma samples revealed substantial differences in the concentrations of individual ganoderic acids. researchgate.net Another study highlighted that the total phenol (B47542) content and antioxidant capacity can vary significantly even among different strains of G. lucidum. ucm.es This natural variability underscores the importance of strain selection and standardization for consistent production of Ganoderic acid D.
Table 1: Interspecific Variation of Selected Ganoderic Acids in Ganoderma Species This table is interactive. Click on the headers to sort the data.
| Ganoderma Species | Ganoderic Acid A (µg/g) | Ganoderic Acid H (µg/g) | Ganoderic Acid C2 (µg/g) |
|---|---|---|---|
| G. lingzhi (G1-16) | 1500 | Not Reported | Not Reported |
| G. lingzhi (G1-24) | 400 | Not Reported | Not Reported |
| G. lingzhi (G1-41) | 500 | Not Reported | Not Reported |
| G. resinaceum (G1-5) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |
| G. resinaceum (G1-7) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |
| G. resinaceum (G1-37) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |
| G. resinaceum (G1-43) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |
Data sourced from a study on commercial Ganoderma products, highlighting the significant variation in ganoderic acid content between different species. maxapress.com
Influence of Cultivation Conditions on this compound Accumulation
The production of Ganoderic acid D is not solely dependent on the fungal species but is also heavily influenced by the conditions under which the fungus is cultivated. Both environmental factors and the composition of the growth substrate play crucial roles in the accumulation of this valuable compound.
Environmental Factors Affecting this compound Yield
Several environmental parameters have been shown to modulate the biosynthesis of ganoderic acids. These include:
Temperature and pH: Optimal temperature and pH levels are critical for both mycelial growth and the production of secondary metabolites. Studies have shown that slightly acidic conditions (pH 5-6.5) are generally favorable for ganoderic acid accumulation. nih.gov
Aeration: Oxygen supply is a key factor, particularly in submerged fermentation. Higher oxygen levels can enhance the production of ganoderic acids. nih.gov In static liquid cultures, increased air supply has been shown to significantly improve the yield of triterpenoids. researchgate.net
Light: While less studied, light can also influence the metabolic processes of fungi and may have an effect on ganoderic acid production.
Elicitors: The addition of certain substances, known as elicitors, can trigger defense responses in the fungus and stimulate the production of secondary metabolites. Elicitors such as methyl jasmonate, salicylic (B10762653) acid, and even heavy metal ions like copper have been reported to enhance ganoderic acid yields. researchgate.netnih.gov
Substrate Optimization for this compound Production
The composition of the growth medium, or substrate, is a critical determinant of Ganoderic acid D production. The choice of carbon and nitrogen sources, as well as their ratio, significantly impacts the metabolic pathways leading to triterpenoid synthesis.
Carbon Source: Various carbon sources, including glucose, sucrose, and lactose (B1674315), have been investigated for their effect on ganoderic acid production. nih.govscielo.br Some studies suggest that glucose is a favorable carbon source, while others have found lactose to be superior. nih.govscielo.br The optimal carbon source can also depend on the specific Ganoderma strain being cultivated.
Nitrogen Source: The type and concentration of the nitrogen source also play a vital role. Peptone and yeast extract are commonly used nitrogen sources. academicjournals.org Nitrogen limitation has been shown to promote the accumulation of ganoderic acids in some cases. researchgate.net
Carbon-to-Nitrogen Ratio: The balance between carbon and nitrogen is crucial. A high carbon-to-nitrogen ratio often favors the production of secondary metabolites like ganoderic acids, as the fungus shifts its metabolism from growth to the synthesis of these compounds. researchgate.net
Lignocellulosic Materials: In solid-state fermentation, the type of wood or agricultural waste used as a substrate can significantly influence the profile and yield of ganoderic acids. hortherbpublisher.comui.ac.ir Substrates rich in cellulose (B213188) and lignin (B12514952) provide the necessary precursors for triterpenoid biosynthesis. hortherbpublisher.com Additives to these substrates, such as olive oil or manganese sulfate, can further enhance production. hortherbpublisher.com
Table 2: Effect of Cultivation Parameters on Ganoderic Acid (GA) Production This table is interactive. Click on the headers to sort the data.
| Parameter Optimized | Optimal Condition | Resulting GA Yield | Reference |
|---|---|---|---|
| Carbon & Nitrogen Source | 39.6 g/L sucrose, 4.0 g/L peptone, 1.1 g/L yeast extract | 246.6 mg/L | academicjournals.org |
| Nitrogen Source & C/N Ratio | Low-level nitrogen, higher proportion of peptone | 489.62 mg/L (total of 5 GAs) | nih.gov |
| Glucose Concentration | 40 g/L glucose | 568.58 mg/L (total of 5 GAs) | nih.gov |
| Air Supply in Bioreactor | Optimized air supply | 856.8 mg/L (total of 5 GAs) | researchgate.net |
This table summarizes findings from various studies on optimizing cultivation conditions for enhanced ganoderic acid production.
Extraction and Isolation Methodologies for Ganoderic Acid D
Advanced and Green Chemistry Extraction Methods for Ganoderic-acid-D
In recent years, there has been a shift towards more efficient and environmentally friendly extraction techniques. These advanced methods often offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction yields.
Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. scientific.net Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. myu-group.co.jp The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction.
One study on the continuous extraction of ganoderic acids using supercritical fluid extraction found that optimal purification could be achieved at a lower temperature of 40°C and a high pressure of 30 MPa, with a low sample flow rate of 3 ml/min. scientific.net Another investigation into high-pressure supercritical CO₂ extraction of Ganoderma lucidum fruiting bodies noted that extracts could be obtained at pressures of 65, 85, and 105 MPa, with a temperature of 50°C and an extraction time of 4.0 hours. nih.gov
The table below outlines key parameters for the supercritical fluid extraction of ganoderic acids:
| Parameter | Value/Condition | Source |
| Supercritical Fluid | Carbon Dioxide (CO₂) | scientific.netnih.gov |
| Pressure | 30 - 105 MPa | scientific.netnih.gov |
| Temperature | 40 - 50°C | scientific.netnih.gov |
| CO₂ Flow Rate | 3 ml/min - 12 L/h | scientific.netnih.gov |
This data represents conditions for the extraction of total ganoderic acids, a class of compounds that includes Ganoderic acid D.
Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds into the solvent. This technique can significantly reduce extraction time and improve efficiency.
A study optimizing the ultrasonic-assisted co-extraction of polysaccharides and triterpenoids from Ganoderma lucidum determined the optimal conditions to be an ultrasonic power of 210 W, an extraction temperature of 80°C, a liquid-to-solid ratio of 50 mL/g, and an extraction time of 100 minutes. plos.org Another study found that the highest yield of total ganoderic acid from Ganoderma adspersum was achieved with sonication twice for 282 seconds at a temperature of 30°C. gau.ac.ir
The following table summarizes the optimized parameters for the ultrasound-assisted extraction of ganoderic acids:
| Parameter | Value/Condition | Source |
| Ultrasonic Power | 210 W | plos.org |
| Temperature | 30 - 80°C | plos.orggau.ac.ir |
| Extraction Time | 100 minutes (continuous) or 2 x 282 seconds (pulsed) | plos.orggau.ac.ir |
| Solvent | Aqueous ethanol (B145695) | plos.org |
| Liquid-to-Solid Ratio | 50 mL/g | plos.org |
These parameters were optimized for the extraction of total triterpenoids or total ganoderic acids, which include Ganoderic acid D.
Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the sample material, leading to the partitioning of analytes from the sample matrix into the solvent. The direct and efficient heating can significantly shorten the extraction time and reduce solvent consumption compared to conventional methods.
While research specifically detailing the MAE of Ganoderic acid D is limited, studies on the extraction of total triterpenoid (B12794562) saponins (B1172615) from Ganoderma atrum have shown MAE to be a highly efficient method. researchgate.net In one such study, the optimal conditions were found to be an extraction time of 5 minutes at 90°C, using 95% ethanol as the solvent with a solvent-to-material ratio of 25. researchgate.net This method yielded the highest amount of triterpenoid saponins in a fraction of the time required by other methods. researchgate.net
Pressurized Liquid Extraction (PLE) of this compound
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern technique that utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. While specific studies focusing exclusively on the PLE of Ganoderic acid D are limited, research on the extraction of total triterpenoids from Ganoderma lucidum provides valuable insights into the operational parameters that would be applicable.
The principle of PLE relies on the fact that increased temperature enhances solvent diffusivity and viscosity, while high pressure keeps the solvent in a liquid state above its boiling point, facilitating better penetration into the sample matrix. For the extraction of triterpenoids, including ganoderic acids, ethanol is a commonly employed solvent. Optimization studies for related compounds have shown that variables such as temperature, solvent concentration, and extraction time are critical. For instance, in heat-assisted extraction, a related method, optimal conditions for triterpenoid recovery have been identified as a temperature of 90.0°C and an ethanol concentration of 62.5% for a duration of approximately 79 minutes. nih.gov
A closely related technique, supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂), has also been optimized for ganoderic acid extraction. This method offers advantages like low extraction temperatures and no solvent residue. nih.gov Optimal purification of ganoderic acids using SFE has been achieved at a lower temperature of 40°C and a high pressure of 30 MPa. scientific.net Increasing the pressure in SC-CO₂ extraction, for example to 85 MPa, has been shown to significantly increase the total triterpenoid content in the extract. nih.gov These findings suggest that a high-pressure, moderate-temperature approach would likely be effective for the PLE of Ganoderic acid D.
Table 1: Relevant Parameters from High-Pressure Extraction Studies for Ganoderic Acids
| Extraction Technique | Parameter | Optimized Value | Source |
|---|---|---|---|
| Heat-Assisted Extraction (HAE) | Temperature | 90.0 °C | nih.gov |
| Solvent | 62.5% Ethanol | nih.gov | |
| Time | 78.9 min | nih.gov | |
| Supercritical Fluid Extraction (SFE) | Temperature | 40 °C | scientific.net |
| Pressure | 30 - 85 MPa | nih.govscientific.net |
Enzyme-Assisted Extraction of this compound
Enzyme-Assisted Extraction (EAE) presents a green and efficient alternative to conventional solvent-based methods. This technique employs specific enzymes to hydrolyze the components of the fungal cell wall, which is primarily composed of polysaccharides like chitin (B13524) and β-glucans, thereby facilitating the release of intracellular metabolites such as Ganoderic acid D.
The findings from this research revealed that the highest antioxidant capacity of the extracted GLTs, which serves as an indicator of efficient extraction, was achieved under the conditions detailed in the table below. This enzymatic approach not only enhances extraction efficiency but also operates under milder conditions, reducing the risk of thermal degradation of the target compounds.
Table 2: Optimized Conditions for Enzyme-Assisted Extraction of Ganoderma lucidum Triterpenoids
| Parameter | Optimal Condition |
|---|---|
| Enzyme Ratio (Cellulase:Pectinase) | 2:1 |
| Total Enzyme Concentration | 2.5% |
| Temperature | 30 °C |
| pH | 5.0 |
| Time | 30 min |
| Material-to-Liquid Ratio | 1:60 (g/mL) |
Chromatographic Purification Strategies for this compound
Following initial extraction, the crude extract contains a complex mixture of various triterpenoids, polysaccharides, and other metabolites. Therefore, a systematic chromatographic purification process is essential to isolate Ganoderic acid D with high purity.
Column Chromatography for this compound Enrichment
Column chromatography serves as a fundamental and indispensable step for the initial fractionation and enrichment of Ganoderic acid D from the crude extract. This technique separates compounds based on their differential adsorption to a stationary phase. For triterpenoids, silica (B1680970) gel is the most extensively used adsorbent.
In a typical procedure, the crude ethanol extract is first subjected to liquid-liquid partitioning, for example, with dichloromethane (B109758) or ethyl acetate, to obtain a triterpenoid-rich fraction. This fraction is then loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient solvent system, which involves gradually increasing the polarity of the mobile phase. A common elution strategy starts with a non-polar solvent like petroleum ether or hexane (B92381) and gradually introduces a more polar solvent such as ethyl acetate, chloroform, or acetone. nih.gov
One documented method involves applying the extract to a silica gel column and eluting with a chloroform/acetone gradient system. This is often followed by a second chromatographic step on a reversed-phase C-18 column using a water/methanol (B129727) system to further separate the fractions based on hydrophobicity. frontiersin.org This two-step column chromatography approach is effective in removing highly polar and non-polar impurities, yielding fractions significantly enriched with ganoderic acids, including Ganoderic acid D, which are then carried forward for finer purification.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique that is frequently employed for the final purification of Ganoderic acid D to a high degree of purity (>95%). This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Reversed-phase chromatography is the most common mode used for this purpose, with C18 columns being the stationary phase of choice. The separation of ganoderic acids, which are moderately polar, is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (often with acetic acid or trifluoroacetic acid). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to resolve the complex mixture of closely related triterpenoids.
For instance, the isolation of Ganoderic acid D has been successfully achieved using semi-preparative HPLC on a C18 column. jfda-online.com A common mobile phase involves a gradient of acetonitrile and 2% acetic acid, with detection at 252 nm. jfda-online.com The specific conditions, such as the gradient profile, flow rate, and column dimensions, are optimized to maximize the resolution and yield of the target compound.
Table 3: Example of Semi-Preparative HPLC Conditions for Ganoderic Acid Isolation
| Parameter | Condition | Source |
|---|---|---|
| Column | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | jfda-online.com |
| Mobile Phase | Acetonitrile : 2% Acetic Acid (gradient) | jfda-online.com |
| Flow Rate | 7.8 mL/min | jfda-online.com |
| Detection | UV at 252 nm | jfda-online.com |
| Typical Purity Achieved | >95% | researchgate.net |
Counter-Current Chromatography (CCC) for this compound Isolation
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption and sample denaturation. This technique has proven to be a powerful tool for the preparative separation of natural products, including Ganoderic acid D.
A particularly effective variant for separating acidic compounds is pH-zone-refining CCC. This method separates organic acids based on their pKa values and hydrophobicity. nih.gov It allows for a significantly higher sample loading capacity compared to conventional CCC or HPLC, with fractions being collected in highly concentrated forms. nih.gov
A noteworthy study successfully isolated 28 mg of Ganoderic acid D with a purity of over 90% from a crude extract of G. lucidum. This was achieved using a combination of stepwise CCC and pH-zone-refining CCC over a two-day period. The selection of a suitable two-phase solvent system is paramount for a successful CCC separation. For ganoderic acids, solvent systems composed of petroleum ether–ethyl acetate–methanol–water or chloroform–methanol–water have been effectively used. jfda-online.com In pH-zone-refining CCC, an acid is added to the mobile phase and a base to the stationary phase (or vice versa) to create a pH gradient along the column, which sharpens the peaks and improves resolution.
Flash Chromatography for this compound Purification
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the column, speeding up the separation process. It is often employed as an intermediate purification step, bridging the gap between crude fractionation by gravity-fed column chromatography and high-resolution preparative HPLC.
Due to its relatively low cost and high sample capacity, flash chromatography is popular for the initial fractionation of crude triterpenoid extracts. The principle is similar to traditional column chromatography, typically using a silica gel stationary phase. The applied pressure allows for the use of smaller particle sizes for the stationary phase, which enhances the resolution compared to gravity columns.
Biosynthetic Pathways and Regulation of Ganoderic Acid D
Precursor Metabolism and Isoprenoid Pathways in Ganoderic-acid-D Biosynthesis
The construction of the intricate carbon skeleton of Ganoderic acid D originates from fundamental precursor molecules that are channeled through the isoprenoid biosynthesis pathway. In fungi, this process is primarily governed by a single, highly conserved metabolic route.
Mevalonate (B85504) Pathway (MVA) in this compound Synthesis
The biosynthesis of Ganoderic acids (GAs), including Ganoderic acid D, is accomplished through the mevalonate (MVA) pathway. mdpi.comnih.gov This pathway is the established route for terpenoid synthesis in fungi. semanticscholar.org The process begins with the conversion of acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comscirp.org This molecule is then reduced to mevalonate (MVA), a key step catalyzed by the enzyme HMG-CoA reductase (HMGR). mdpi.comscielo.org.mx
A series of subsequent enzymatic reactions convert MVA into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scirp.orgresearchgate.net Farnesyl diphosphate (B83284) (FPP) synthase then catalyzes the condensation of two IPP units with one DMAPP unit to form the 15-carbon molecule farnesyl diphosphate. mdpi.comd-nb.info Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce squalene. mdpi.comscielo.org.mx Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the direct precursor for cyclization into the foundational triterpenoid (B12794562) skeleton. scielo.org.mx The final step in the formation of the core structure is the cyclization of 2,3-oxidosqualene into lanosterol (B1674476), the common precursor for all ganoderic acids. scirp.orgnih.gov
Methylerythritol Phosphate (B84403) Pathway (MEP) in this compound Synthesis
While plants utilize two distinct pathways for isoprenoid biosynthesis—the MVA pathway and the methylerythritol 4-phosphate (MEP) pathway—fungi, including Ganoderma lucidum, are believed to lack the MEP pathway. semanticscholar.orgbiorxiv.orgresearchopenworld.com The MEP pathway is typically located in the plastids of plant cells and is responsible for synthesizing compounds like diterpenes and carotenoids. biorxiv.org Genomic and biosynthetic studies of G. lucidum have found that the genes for terpenoid backbone biosynthesis are distributed only in the MVA pathway, with no evidence for the existence of the MEP pathway. semanticscholar.org Therefore, the synthesis of Ganoderic acid D relies exclusively on the MVA pathway for its precursors.
Key Enzymes and Gene Clusters Involved in this compound Formation
The transformation of the basic lanosterol skeleton into the highly oxygenated structure of Ganoderic acid D is a complex process mediated by a series of specialized enzymes. These enzymes are encoded by genes that may be organized into biosynthetic gene clusters.
Squalene Cyclases in this compound Biosynthesis
A pivotal step in the biosynthesis of all ganoderic acids is the cyclization of the linear precursor, 2,3-oxidosqualene, into the tetracyclic lanosterol skeleton. This reaction is catalyzed by a class of enzymes known as squalene cyclases, specifically 2,3-oxidosqualene-lanosterol cyclase (OSC), also referred to as lanosterol synthase (LS). mdpi.comscielo.org.mxnih.gov This enzyme directs the intricate cascade of bond formations that establishes the core triterpenoid structure. scirp.orgscielo.org.mx The expression of the lanosterol synthase gene is critical, as it directly produces lanosterol, the foundational molecule upon which all subsequent modifications leading to Ganoderic acid D occur. nih.govexlibrisgroup.com
Cytochrome P450 Monooxygenases in this compound Tailoring
The conversion of lanosterol into the diverse family of ganoderic acids involves a series of extensive oxidative modifications, including hydroxylation and oxidation. d-nb.info These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile superfamily of enzymes. researchgate.netasm.org While the precise enzymatic sequence leading to every specific ganoderic acid is not fully elucidated, it is established that CYPs are responsible for the site-specific introduction of oxygen atoms onto the lanosterol backbone. asm.orgscirp.org
For Ganoderic acid D specifically, its structure is characterized by hydroxyl groups at the C-7 and C-15 positions of the lanostane (B1242432) skeleton. scirp.orgscirp.org This indicates that at least two distinct CYP-mediated hydroxylation events are required to produce Ganoderic acid D from a lanosterol-derived intermediate. The genome of G. lucidum contains a large number of CYP genes, and identifying the specific CYPs responsible for the C-7 and C-15 hydroxylations is an area of active research. scirp.orgnih.gov For instance, studies have identified specific CYPs, such as CYP5150L8 and CYP512U6, that are involved in the oxidation of the lanostane skeleton at other positions, demonstrating the critical role of this enzyme family in the diversification of ganoderic acids. researchgate.netsjtu.edu.cnnih.gov
Glycosyltransferases and Other Modifying Enzymes in this compound Derivatives
Further structural diversity can be introduced into ganoderic acids through glycosylation, a process where sugar moieties are attached to the molecule. This reaction is catalyzed by glycosyltransferases (GTs). mdpi.commdpi.com These enzymes typically use an activated sugar donor, such as UDP-glucose, and transfer the sugar to an acceptor molecule, like a triterpenoid. mdpi.com While numerous ganoderic acids have been identified, naturally occurring triterpenoid glycosides in Ganoderma are rare. mdpi.com
However, research has shown that bacterial glycosyltransferases can modify various ganoderic acids, such as Ganoderic acid A and Ganoderic acid F, at different positions, creating novel saponins (B1172615). mdpi.commdpi.comresearchgate.net For example, specific GTs from Bacillus species have been shown to attach glucose to the C-15 hydroxyl group and the C-26 carboxyl group of Ganoderic acid A. researchgate.netcnu.edu.tw Although specific studies on the glycosylation of Ganoderic acid D are not prevalent, the presence of hydroxyl groups on its structure provides potential sites for glycosyltransferase activity. Such modifications could lead to the formation of Ganoderic acid D glycosides, which would likely exhibit altered properties such as increased solubility. cnu.edu.tw
Data Tables
Table 1: Key Enzymes in the Mevalonate (MVA) Pathway for Ganoderic Acid Precursor Synthesis
| Enzyme | Abbreviation | Function | Gene Reference (in G. lucidum) |
| Acetyl-CoA acetyltransferase | AACT | Catalyzes the first step, converting Acetyl-CoA. nih.gov | K00626 researchgate.net |
| 3-Hydroxy-3-methylglutaryl-CoA synthase | HMGS | Synthesizes HMG-CoA. mdpi.comnih.gov | K01641 researchgate.net |
| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Key regulatory enzyme; converts HMG-CoA to mevalonate. mdpi.comscielo.org.mxnih.gov | K00021 researchgate.net |
| Mevalonate kinase | MK | Phosphorylates mevalonate. nih.gov | K00869 researchgate.net |
| Phosphomevalonate kinase | PMK | Adds a second phosphate group to phosphomevalonate. nih.gov | K00938 researchgate.net |
| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate pyrophosphate to form IPP. nih.gov | K01597 researchgate.net |
| Isopentenyl-diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. nih.gov | K01823 researchgate.net |
| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. mdpi.comd-nb.info | K00787, K00804 researchgate.net |
| Squalene synthase | SQS | Dimerizes two FPP molecules to form squalene. mdpi.comscielo.org.mxnih.gov | K00801 researchgate.net |
| Squalene monooxygenase | SE | Epoxidizes squalene to 2,3-oxidosqualene. nih.gov | K00511 researchgate.net |
| 2,3-Oxidosqualene-lanosterol cyclase | OSC/LS | Cyclizes 2,3-oxidosqualene to lanosterol. mdpi.comscielo.org.mxnih.gov | K01852 researchgate.net |
Table 2: Key Modifying Enzymes in Ganoderic Acid Biosynthesis and Derivatization
| Enzyme Class | Specific Enzyme Example (if known) | Function |
| Cytochrome P450 Monooxygenases | CYP5150L8, CYP512U6 | Catalyze site-specific oxidation and hydroxylation of the lanosterol skeleton to form various ganoderic acids. researchgate.netsjtu.edu.cnnih.gov |
| Glycosyltransferases | BsGT110, BsUGT398 (from Bacillus) | Transfer sugar moieties to the triterpenoid backbone, creating glycoside derivatives (saponins). mdpi.comresearchgate.net |
Genetic and Epigenetic Regulation of this compound Biosynthesis
The production of ganoderic acids, including Ganoderic acid D, is intricately controlled at both the genetic and epigenetic levels. This regulation involves a complex network of transcription factors (TFs), signaling molecules, and chromatin modifications that respond to both developmental cues and environmental stimuli. nih.govnih.gov
The biosynthesis of secondary metabolites in fungi is often linked to cell differentiation and development. nih.gov A study analyzing the metabolome of G. lucidum at different developmental stages found that the accumulation of specific GAs varies significantly. For instance, ganolucidic acid D and ganoderic acid AP2 were nearly undetectable during the primordia stage but saw increased levels after spore production, highlighting that the expression of the specific enzymes required for their synthesis is developmentally timed. mdpi.com
Several transcription factors have been identified as key regulators of the GA biosynthetic pathway. These TFs can act as activators or repressors, fine-tuning the expression of pathway genes. Key identified TFs include:
Homeobox and Velvet Family TFs : Transcriptome and metabolome analyses have identified that homeobox transcription factors and velvet family proteins are responsible for regulating GA biosynthesis during the formation of the fruiting body. nih.govfrontiersin.org
AreA : This GATA transcription factor has dual functions in influencing GA biosynthesis. nih.govbegellhouse.com
GlSwi6 : An APSES transcription factor involved in fungal growth, the development of the fruiting body, and the biosynthesis of ganoderic acid. begellhouse.com Silencing the gene for GlSwi6 resulted in a reduced GA content. frontiersin.org
GlSkn7 : A stress-responsive TF whose silencing leads to an increase in GA content. frontiersin.org
MADS-box TFs : The transcription factor GlMADS1 has been shown to regulate secondary metabolism in G. lucidum. begellhouse.com
Epigenetic regulation also plays a crucial role. The methyltransferase LaeA, a global regulator of secondary metabolism in fungi, has been shown to positively regulate GA biosynthesis in Ganoderma lingzhi. nih.govnih.govfrontiersin.org Knocking down or deleting the laeA gene leads to a significant reduction in GA concentration, accompanied by decreased transcription of GA biosynthetic genes. nih.govfrontiersin.org Conversely, overexpressing laeA results in an increased concentration of ganoderic acids. nih.govnih.govfrontiersin.org These findings suggest that chromatin remodeling is a key mechanism for activating the gene clusters responsible for GA production. nih.gov
Metabolic Engineering and Biotechnological Approaches for Enhanced this compound Production
The low yield of ganoderic acids from natural cultivation or standard fermentation is a significant bottleneck for their application. sjtu.edu.cn Consequently, substantial research has focused on metabolic engineering and biotechnological strategies to enhance their production. mdpi.comresearchgate.net These approaches include improving the fungal strains, engineering the biosynthetic pathways, and optimizing cultivation in bioreactors. tandfonline.comresearchgate.nethortherbpublisher.com
Improving the inherent productive capacity of Ganoderma strains is a fundamental strategy for enhancing GA yield. This is often achieved through mutagenesis and screening.
One common method is the use of ultraviolet (UV) irradiation on protoplasts to induce mutations, followed by screening for high-yielding strains. A study reported the breeding of a new G. lucidum strain, UV119, through this method. The resulting strain exhibited a basidiospore yield that was 19.27% higher than the parent strain and a triterpenes content that was 15.83% higher. mdpi.com While this study measured total triterpenes rather than individual GAs, it demonstrates the potential of random mutagenesis to generate superior production strains that could then be analyzed for specific compounds like Ganoderic acid D. mdpi.com
Pathway engineering offers a more targeted approach to increasing GA production by manipulating the expression of specific genes within the biosynthetic pathway. tandfonline.com The biosynthesis of all GAs begins with the mevalonate (MVA) pathway, which produces the precursor lanosterol. nih.govnih.gov This is followed by a series of modifications by enzymes like cytochrome P450s (CYP450s) and reductases, which create the vast diversity of over 150 known GAs. nih.govresearchgate.net
Engineering efforts have focused on two main areas:
Identifying and Expressing Modifying Enzymes : The specific structure of Ganoderic acid D is determined by the unique set of CYP450s and other enzymes that modify the lanosterol backbone. tandfonline.com Identifying the precise genes that code for these modifications is the key to specifically overproducing Ganoderic acid D. Research has begun to characterize various CYP450 genes in Ganoderma. For instance, CYP5150L8 is known to catalyze the initial three-step oxidation of lanosterol at the C-26 position. nih.govgoogle.com Other CYPs, like CYP5139G1 and CYP512U6, have been found to perform further oxidations and hydroxylations on GA precursors. researchgate.netresearchgate.net While the specific enzymes for the synthesis of Ganoderic acid D are not yet fully elucidated in the available literature, heterologous expression of Ganoderma CYP genes in hosts like Saccharomyces cerevisiae (yeast) is a promising strategy for discovering these functions and producing novel GAs. sjtu.edu.cnresearchgate.net
The CRISPR/Cas9 gene-editing tool has also been successfully applied in G. lucidum, enabling targeted gene knockouts and modifications to study and engineer the GA pathway with greater precision. mdpi.com
Table 1: Effects of Genetic Engineering on Ganoderic Acid (GA) Production
| Genetic Modification Strategy | Target Gene/Enzyme | Organism | Result | Reference(s) |
| Overexpression | Truncated HMGR | Ganoderma lucidum | ~2-fold increase in total GA content | nih.gov |
| Overexpression | Farnesyl diphosphate synthase (FPS) | G. lucidum | Upregulation of downstream genes (SQS, LS) | nih.gov |
| Overexpression | Lanosterol synthase (LS) | Ganoderma lingzhi | 6.1-fold increase in GA | mdpi.com |
| Gene Deletion | laeA (methyltransferase) | Ganoderma lingzhi | Significantly reduced GA concentration | nih.govfrontiersin.org |
| Gene Overexpression | laeA (methyltransferase) | Ganoderma lingzhi | Increased GA concentration | nih.govfrontiersin.org |
| Heterologous Expression | CYP5139G1 | Saccharomyces cerevisiae | Production of a new GA (DHLDOA) at 2.2 mg/L | researchgate.net |
To produce GAs on a larger scale, cultivation is moved from laboratory plates to controlled bioreactors. Submerged fermentation is a promising technology for GA production because it allows for better control over environmental conditions and is less time-consuming than cultivating fruiting bodies. sjtu.edu.cnmdpi.com The choice of bioreactor design and cultivation strategy significantly impacts mycelial growth and GA yield.
Submerged and Static Liquid Culture : Ganoderma can be grown in submerged (shaking) liquid cultures or static liquid cultures. Static liquid culture, where the mycelium grows as a mat on the surface of the liquid medium, has been shown to be particularly effective for the production of certain triterpenoids. nih.govresearchgate.net A two-stage strategy, involving an initial shaking culture to generate biomass followed by a static culture phase for GA accumulation, is often employed. researchgate.net
Bioreactor Design and Optimization : Stirred-tank bioreactors are commonly used, where parameters like dissolved oxygen (DO), pH, temperature, and aeration rate can be precisely controlled. hortherbpublisher.commdpi.com Studies have shown that optimizing these factors is critical for maximizing production. For example, maintaining DO between 20-35% air saturation significantly enhances GA production. mdpi.com One study optimized conditions to an initial pH of 5.9, a temperature of 28.6°C, and 20% DO, achieving a total triterpene acid yield of 308.1 mg/L in a 5-L stirred bioreactor, which was successfully scaled up to a 200-L fermenter. mdpi.com Other designs, like bubble column bioreactors, have also been tested. sbmu.ac.ir An investigation into optimizing a bubble column bioreactor found that the optimal conditions for GA production were 10% initial inoculation, a temperature of 25.6°C, and an aeration rate of 0.64 vvm. sbmu.ac.ir
Elicitation and Media Optimization : The composition of the culture medium and the addition of elicitors (inducers) can dramatically influence GA biosynthesis. Nitrogen limitation is a well-known strategy to trigger secondary metabolism and enhance GA yield. nih.gov Optimizing the carbon source, such as glucose concentration, is also vital. nih.govresearchgate.net Furthermore, adding elicitors like microbial volatile organic compounds through co-culturing G. lucidum with other microbes (e.g., Bacillus subtilis) has been shown to increase GA production by up to 2.9-fold. sbmu.ac.ir
Table 2: Impact of Bioreactor Conditions on Ganoderic Acid (GA) Production
| Cultivation Method | Parameter Optimized | Optimal Condition | Result | Reference(s) |
| Liquid Static Culture | Nitrogen Source | Nitrogen limitation (low soybean/peptone) | Total yield of five GAs reached 489.62 mg/L | nih.gov |
| Liquid Static Culture | Carbon Source | 40 g/L Glucose | Maximal total yield of five GAs (568.58 mg/L) | nih.gov |
| Liquid Static Bioreactor | Air Supply | Increased air supply | Total yield of five GAs reached 963 mg/L | nih.govresearchgate.net |
| 5-L Stirred Bioreactor | pH, DO, Temperature | pH 5.9, 20% DO, 28.6°C | Total triterpene acid yield of 308.1 mg/L | mdpi.com |
| Bubble Column Bioreactor | Inoculation, Temp., Aeration | 10% inoculum, 25.6°C, 0.64 vvm | 2.9-fold increase in GA production vs. control | sbmu.ac.ir |
| 50-L Fermenter | Aeration Strategy | 1.25 vvm (early), 1.5 vvm (late) | Triterpenoid yield of 3.34 g/L | hortherbpublisher.com |
Chemical Synthesis and Structural Modification of Ganoderic Acid D
Total Synthesis Approaches to Ganoderic-acid-D and its Related Triterpenoids
As of the current body of scientific literature, a complete total synthesis of Ganoderic acid D has not been reported. The challenge lies in the complex, highly oxygenated, and stereochemically rich lanostane (B1242432) skeleton. The synthesis of such molecules requires numerous steps and sophisticated stereoselective control.
However, the total synthesis of other complex triterpenoids provides a roadmap for the potential strategies that could be employed for Ganoderic acid D. These syntheses are often lengthy, multi-year endeavors that showcase the cutting edge of organic synthesis methodology. For instance, the first total synthesis of mispyric acid, a triterpenoid (B12794562) with a novel skeleton, was achieved starting from simple precursors like isoprene (B109036) and geraniol, demonstrating the complexity involved. researchgate.net Such approaches typically involve the careful construction of the fused ring system followed by a series of late-stage oxidation reactions to install the various hydroxyl and carbonyl groups characteristic of highly oxygenated triterpenoids like Ganoderic acid D.
Semi-Synthesis of this compound Derivatives from Natural Precursors
Given the difficulty of total synthesis, semi-synthesis from readily available natural precursors is a more common and practical approach for obtaining Ganoderic acid D analogues. The most logical and frequently used starting material is lanosterol (B1674476), the biosynthetic precursor to all ganoderic acids, which can be sourced inexpensively. d-nb.info
A notable example in the related ganoderic acid family is the semi-synthesis of ganodermanontriol (B1230169) from lanosterol. This multi-step process involves key transformations to construct the characteristic features of this class of compounds. researchgate.net The key steps included the formation of a dienone core and the creation of the distinctive Δ7,9(11)-diene system through the mild acidic opening of an epoxide derived from lanosterone. researchgate.net This semi-synthetic route, achieved in a 15.3% yield over nine steps, also produced several stereoisomers, allowing for detailed structure-activity relationship studies. researchgate.net
This strategy of using a common, abundant precursor and applying a series of chemical transformations to build up the required functionality is central to accessing derivatives of complex natural products like Ganoderic acid D for further biological evaluation.
Chemoenzymatic Synthesis of this compound and its Analogues
Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes). This approach is particularly advantageous for complex molecules like Ganoderic acid D, where stereospecific modifications are required. While a specific chemoenzymatic total synthesis for Ganoderic acid D is not documented, the principles are well-established and highly applicable.
The biosynthesis of ganoderic acids from lanosterol involves a cascade of post-modification reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and short-chain dehydrogenases/reductases (SDRs). d-nb.infonih.gov For example, specific CYP450 enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid skeleton, and SDRs can catalyze the dehydrogenation of hydroxyl groups to ketones. nih.gov
A chemoenzymatic strategy could involve the chemical synthesis of a lanostane intermediate followed by the use of specific, isolated enzymes or whole-cell biotransformation to perform regio- and stereoselective hydroxylations or other modifications. This approach has been successfully used for other complex natural products, such as the asymmetric synthesis of nodulones using a reductase from Magnaporthe grisea in a biomimetic fashion. rsc.org The rational engineering of P450 enzymes also shows promise for efficiently producing valuable ganoderic acids. researchgate.net This methodology holds great potential for the efficient and selective synthesis of Ganoderic acid D and its analogues. researchgate.net
Strategies for Derivatization of this compound for Improved Biological Profiles
Chemical derivatization of the Ganoderic acid D molecule is a key strategy to modulate its physicochemical properties, such as solubility and stability, and to enhance its biological activity. Modifications typically target the functional groups present on the lanostane skeleton, including the hydroxyl groups and the carboxylic acid side chain.
Esterification of the C-26 carboxylic acid group is a common modification. Methyl esters of various ganoderic acids, including Ganoderic acid D, have been reported. scielo.org.mx In some cases, esterification is used as a purification strategy; for example, Ganoderic acid A was converted to its methyl ester to facilitate separation from other closely related isomers, followed by hydrolysis to yield the pure acid. researchgate.net
However, this modification can have significant impacts on biological activity. Studies on ganoderic acids TR and DM, which are potent 5α-reductase inhibitors, revealed that their corresponding methyl esters were considerably less active. researchgate.netnih.gov This suggests that the free carboxylic acid group on the side chain is essential for the inhibitory activity of these compounds. researchgate.netnih.gov
| Compound | Modification | Observation | Source(s) |
| Ganoderic acid D | Methyl ester | Isolation of the derivative reported. | scielo.org.mx |
| Ganoderic acid A | Methyl ester | Used to facilitate purification. | researchgate.net |
| Ganoderic acid TR | Methyl ester | Showed considerably lower 5α-reductase inhibitory activity than the parent acid. | researchgate.net |
| Ganoderic acid DM | Methyl ester | Showed significantly reduced 5α-reductase inhibitory activity (3% vs 55% for the parent acid at 20 μM). | nih.gov |
Glycosylation, the attachment of sugar moieties, is a powerful strategy to improve the aqueous solubility and bioavailability of poorly soluble natural products like ganoderic acids. mdpi.com While few natural Ganoderma triterpenoid glycosides have been discovered, enzymatic methods have been developed to create novel saponins (B1172615). mdpi.comnih.gov
Bacterial glycosyltransferases (GTs) have shown particular promise. mdpi.com For instance, several GTs from Bacillus species have been used to glycosylate other ganoderic acids, demonstrating high regioselectivity. The enzymes catalyze O-glycosylation at specific hydroxyl groups (e.g., C-3) or the C-26 carboxyl group using UDP-glucose as the sugar donor. mdpi.comnih.gov In another novel approach, an amylosucrase from Deinococcus geothermalis (DgAS) was found to glycosylate Ganoderic acids A, F, and G at the C-26 carboxyl group to produce unusual glucosyl anomers. semanticscholar.orgresearchgate.net These enzymatic modifications have been shown to dramatically increase water solubility. mdpi.comnih.gov
These established enzymatic glycosylation methods for other ganoderic acids provide a clear blueprint for the potential synthesis of Ganoderic acid D glycosides with improved pharmaceutical properties.
| Enzyme | Source Organism | Substrate | Product(s) | Key Finding | Source(s) |
| BsGT110 | Bacillus subtilis | Ganoderic acid G (GAG) | GAG-26-O-β-glucoside | 97-fold greater aqueous solubility than GAG. | nih.gov |
| BsUGT489 | Bacillus subtilis | Ganoderic acid G (GAG) | GAG-3-O-β-glucoside | 54-fold greater aqueous solubility than GAG. | nih.gov |
| BsGT110 | Bacillus subtilis | Ganoderic acid F (GAF) | GAF-26-O-β-glucoside | 89-fold greater aqueous solubility than GAF. | mdpi.com |
| DgAS | Deinococcus geothermalis | Ganoderic acid A (GAA), Ganoderic acid F (GAF), Ganoderic acid G (GAG) | α/β-glucosyl-(2→26)-GA anomers | First report of an enzyme catalyzing the formation of both α and β anomers. | semanticscholar.orgresearchgate.net |
Beyond esterification and glycosylation, other modifications of the Ganoderic acid scaffold have been explored to generate novel derivatives. A key example is the synthesis of amide derivatives from the C-26 carboxylic acid of Ganoderic acid A. mdpi.com In one study, a series of amide compounds were synthesized by coupling various amines to the carboxylic acid, leading to derivatives with altered biological activity profiles. mdpi.com
Additionally, modifications to the lanostane core, such as altering the position and stereochemistry of hydroxyl and carbonyl groups, are crucial for biological activity. Structure-activity relationship studies on various ganoderic acids have shown that the presence and location of these oxygen-containing functional groups are critical. For example, the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 were found to be important for the 5α-reductase inhibitory activity of several ganoderic acids. scielo.org.mx The synthesis of N-glycosides from lanosterol has also been explored, resulting in compounds with potent cytotoxic activity, which could be a viable strategy for Ganoderic acid D as well. nih.gov These findings guide the rational design of new semi-synthetic derivatives of Ganoderic acid D with improved therapeutic potential.
Development of Novel this compound-Inspired Chemical Scaffolds
The intricate lanostane skeleton of Ganoderic acid D serves as a valuable template for medicinal chemists in the quest for new therapeutic agents. The development of novel chemical scaffolds inspired by Ganoderic acid D involves strategic structural modifications to enhance bioactivity, improve pharmacokinetic properties, or explore new pharmacological applications. Researchers leverage the core structure, which consists of a tetracyclic triterpenoid framework, as a starting point for semi-synthesis and the creation of diverse analogues. nih.govcaldic.com
The rationale for these synthetic endeavors is rooted in the understanding that the biological activities of ganoderic acids are closely tied to their specific structural features, such as the position and stereochemistry of oxygen-containing functional groups and the nature of the side chain. nih.govresearchgate.net By systematically altering these features, scientists aim to develop derivatives with superior potency and selectivity. The direct chemical synthesis of the complex ganoderic acid structure is exceptionally challenging due to its stereochemical complexity, making semi-synthesis from more accessible natural precursors like lanosterol a common and practical approach. nottingham.ac.uknih.gov
Key strategies in the development of this compound-inspired scaffolds include:
Modification of Core Functional Groups: Research has shown that altering the functional groups on the main tetracyclic ring system can significantly impact biological activity. For instance, modifications at the C-3 position of the lanostane moiety have been explored. Studies on the closely related Ganoderic acid DM demonstrated that changes to the C-3 functional group could decrease its inhibitory activity, highlighting the importance of this position for maintaining the molecule's biological action. nih.gov
Side-Chain Carboxyl Group Derivatization: The carboxyl group on the side chain is a frequent target for chemical modification. Esterification is a common strategy; for example, the methyl ester of Ganoderic acid DM has been synthesized for research purposes. nih.gov Furthermore, the carboxyl group of Ganoderic acid A, a structurally similar compound, has been modified to create a series of amide derivatives. mdpi.com These modifications can influence the molecule's polarity, solubility, and interaction with biological targets. Research on Ganoderic acid TR has emphasized that the presence of the carboxyl group is essential for its inhibitory activity, as its corresponding methyl ester showed considerably lower activity. researchgate.net
Synthesis of Analogues from Precursors: A productive strategy for generating novel scaffolds is the synthesis of analogues from readily available starting materials like lanosterol. nottingham.ac.uk One study reported the synthesis of new Ganoderic acid DM analogues by first modifying lanosterol at key positions (C3, C7, and C24) thought to enhance biological activity. nottingham.ac.uk This process involved multiple steps, including Sharpless epoxidation and oxidative cleavage of the C24/C25 double bond to create an aldehyde intermediate, which was then used to synthesize a variety of derivatives, including amines, azides, and triazoles. nottingham.ac.uk
Creation of Stereoisomers: The stereochemistry of the ganoderic acid scaffold is crucial for its bioactivity. The synthesis of stereoisomers of related lanostane triterpenes, such as ganodermanontriol, has been achieved. researchgate.net This allows for the investigation of how the spatial arrangement of atoms affects biological function and has led to the discovery of isomers with significant activity against cancer cell lines. researchgate.net
These synthetic explorations provide crucial insights into the structure-activity relationships of the ganoderic acid class of compounds and pave the way for the development of new drug candidates based on this natural product scaffold.
Table 1: Examples of Synthesized Ganoderic Acid Analogues and Derivatives
| Parent Compound | Modification Strategy | Resulting Derivative/Scaffold | Reported Findings | Reference |
|---|---|---|---|---|
| Ganoderic acid DM | Esterification of C-26 carboxyl group | Ganoderic acid DM methyl ester | Synthesized for use in biological studies to investigate metabolic pathways. | nih.gov |
| Ganoderic acid DM | Reduction of C-3 keto group | 3β-hydroxy-lanosta-7,9(11),24-triene-26-oic acid | Structural modification of the C-3 functional group was found to decrease inhibitory activity. | nih.gov |
| Ganoderic acid A | Amidation of C-26 carboxyl group | Series of amide derivatives (e.g., A2, A6) | Derivatives showed significant anti-proliferation activities on the MCF-7 cell line. Derivative A2 showed binding affinity to MDM2. | mdpi.com |
| Lanosterol | Multi-step synthesis to create GA analogues | Amines, azides, triazoles, and other GA-DM analogues | Modifications at C3, C7, and C24 were explored to enhance biological activity as anti-prostate cancer agents. | nottingham.ac.uk |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Ganoderic acid A |
| Ganoderic acid B |
| Ganoderic acid C |
| Ganoderic acid D |
| Ganoderic acid F |
| Ganoderic acid H |
| Ganoderic acid K |
| Ganoderic acid S |
| Ganoderic acid Y |
| Ganoderic acid DM |
| Ganoderic acid DM methyl ester |
| Ganoderic acid TR |
| Ganoderic acid TR methyl ester |
| Ganoderal A |
| Ganoderol A |
| Ganoderol B |
| Ganodermanontriol |
| 3β-hydroxy-lanosta-7,9(11),24-triene-26-oic acid |
| Lanosterol |
Mechanistic Investigations of Ganoderic Acid D Biological Activities Excluding Human Clinical Data
Molecular and Cellular Mechanisms of Ganoderic-acid-D Action
Ganoderic acid D (GA-D), a lanostane-type triterpenoid (B12794562) isolated from the fungus Ganoderma lucidum, has been the subject of numerous preclinical investigations to elucidate its effects at the molecular and cellular levels. Research has focused on its capacity to modulate critical signaling pathways and influence fundamental cellular processes such as homeostasis and fate. These non-clinical studies provide a foundational understanding of the compound's biological activities.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. While various extracts of Ganoderma lucidum and other specific ganoderic acids (such as Ganoderic Acid A and Deacetyl Ganoderic Acid F) have been shown to modulate the NF-κB pathway, specific evidence detailing the direct modulatory action of isolated Ganoderic acid D on this pathway is not extensively documented in the current scientific literature. Studies have often utilized extracts containing a mixture of ganoderic acids, making it difficult to attribute the observed NF-κB inhibition solely to Ganoderic acid D nih.gov.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases like ERK, JNK, and p38, is central to the regulation of diverse cellular processes such as proliferation, differentiation, stress responses, and apoptosis. Similar to the NF-κB pathway, while general extracts of Ganoderma lucidum and other purified ganoderic acids have been investigated for their effects on MAPK signaling, research specifically isolating the impact of Ganoderic acid D is limited nih.gov. The precise mechanisms and direct targets of Ganoderic acid D within the MAPK cascade remain an area for future investigation.
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a pivotal signaling cascade that governs cell growth, proliferation, survival, and metabolism. Ganoderic acid D has been demonstrated to directly inhibit this pathway in esophageal squamous cell carcinoma (ESCC) cells.
Research indicates that GA-D treatment leads to the downregulation of the expression of key phosphorylated proteins within this pathway, including PI3K, Akt, and mTOR. mdpi.com This inhibitory action disrupts the downstream signaling, contributing to a synergistic promotion of apoptosis and autophagic cell death in these cancer cells. mdpi.com By suppressing the mTOR pathway, Ganoderic acid D effectively hinders cancer cell proliferation, highlighting a significant aspect of its anti-neoplastic activity. mdpi.com
| Cell Line | Experimental Context | Observed Effect on Pathway | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | In vitro study of anti-cancer mechanisms | Inhibition of the mTOR signaling pathway | Downregulation of phosphorylated PI3K, Akt, and mTOR proteins | mdpi.com |
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. Extensive research has identified other triterpenoids, such as Ganoderic acid A, as potent inhibitors of the JAK/STAT pathway, particularly through the suppression of JAK1, JAK2, and STAT3 phosphorylation. nih.govnih.govspandidos-publications.com However, the existing body of scientific literature does not currently provide direct evidence of Ganoderic acid D modulating the JAK/STAT signaling cascade.
Ganoderic acid D has been shown to exert profound effects on the fundamental processes that determine a cell's life, death, and function. Its influence on apoptosis, autophagy, cell cycle progression, and senescence has been documented in various non-clinical models.
A key mechanism identified is the direct binding of Ganoderic acid D to proteins in the 14-3-3 family. nih.gov Specifically, it has been shown to bind to 14-3-3 zeta (14-3-3ζ) and 14-3-3 epsilon (14-3-3ε). nih.govnih.gov These interactions are crucial as 14-3-3 proteins regulate many vital cellular events, including signal transduction, cell cycle control, and apoptosis. nih.gov
Apoptosis: In human cervical carcinoma (HeLa) cells, Ganoderic acid D treatment induces G2/M cell cycle arrest and triggers apoptosis. nih.gov Proteomic analysis revealed that this effect is associated with the regulated expression of 21 different proteins. nih.gov The direct binding of GA-D to the 14-3-3ζ isoform is believed to contribute to its cytotoxic and pro-apoptotic effects. nih.gov In esophageal squamous cell carcinoma cells, GA-D induces apoptosis through a caspase-related process. mdpi.com
Autophagy: In ESCC cells, Ganoderic acid D demonstrates a dual role in modulating autophagy. Initially, it initiates and enhances the autophagy signal. However, in the later stages, it blocks the autophagic flux by impairing the fusion of autophagosomes with lysosomes and inhibiting lysosomal degradation. This disruption leads to an accumulation of autophagosomes and contributes to autophagic cell death, which occurs synergistically with apoptosis. mdpi.com
Cell Cycle Regulation: Ganoderic acid D has been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. In HeLa cells, treatment resulted in an elevated G2/M cell population. nih.gov In studies on human amniotic mesenchymal stem cells (hAMSCs) undergoing oxidative stress, GA-D was found to alleviate cell cycle arrest. nih.gov This was accompanied by a significant downregulation in the expression of cyclin-dependent kinase inhibitors p21 and p16. nih.gov
Anti-Senescence: Ganoderic acid D exhibits significant anti-aging properties in preclinical models of cellular senescence. In oxidatively stressed hAMSCs, GA-D was found to delay senescence by activating the PERK/NRF2 signaling pathway. nih.gov Further investigation revealed that GA-D targets the 14-3-3ε protein to activate the CaM/CaMKII/NRF2 signaling pathway. mdpi.com This action leads to a reduction in senescence-associated β-galactosidase activity, a decrease in reactive oxygen species (ROS) production, and an enhancement of telomerase activity, thereby protecting the stem cells from premature aging. nih.gov
Chemosensitization: Beyond its direct cellular effects, Ganoderic acid D has been shown to reverse chemoresistance. In triple-negative breast cancer, GA-D can overcome resistance to the chemotherapeutic agent gemcitabine (B846). This is achieved by activating the p53/MDM2 pathway, which promotes the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The subsequent downregulation of HIF-1α-dependent glycolytic genes significantly impairs the growth of gemcitabine-resistant cells. mdpi.com
| Cellular Process | Cell Type/Model | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Apoptosis | HeLa (Human Cervical Carcinoma) | Induces apoptosis and G2/M arrest. | Direct binding to 14-3-3ζ protein; Regulation of 21 proteins. | nih.gov |
| ESCC Cells | Induces synergistic apoptosis with autophagy. | Caspase-related process. | mdpi.com | |
| Autophagy | ESCC Cells | Induces autophagic cell death. | Initiates autophagy but blocks late-stage autophagic flux by impairing autophagosome-lysosome fusion. | mdpi.com |
| Cell Cycle Arrest | HeLa Cells | Induces G2/M phase arrest. | - | nih.gov |
| hAMSCs (Human Amniotic Mesenchymal Stem Cells) | Alleviates H₂O₂-induced cell cycle arrest. | Downregulates p21 and p16 proteins. | nih.gov | |
| Anti-Senescence | hAMSCs | Prevents oxidative stress-induced senescence. | Targets 14-3-3ε to activate CaM/CaMKII/NRF2 pathway; Activates PERK/NRF2 pathway. | mdpi.comnih.gov |
| Chemosensitization | Triple-Negative Breast Cancer Cells | Reverses resistance to gemcitabine. | Activates p53/MDM2 pathway, leading to HIF-1α degradation. | mdpi.com |
Impact of this compound on Cellular Oxidative Stress and Redox Homeostasis
Ganoderic acid D (GA-D) has demonstrated significant protective effects against cellular oxidative stress, primarily by enhancing endogenous antioxidant defense systems. medchemexpress.comnii.ac.jp This activity is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses. medchemexpress.comnih.gov
In studies using human amniotic mesenchymal stem cells (hAMSCs) subjected to oxidative stress, GA-D was found to markedly inhibit the generation of intracellular reactive oxygen species (ROS). medchemexpress.comnih.gov The underlying mechanism involves the activation of Nrf2 through at least two distinct upstream signaling pathways: the PERK/Nrf2 pathway and the CaM/CaMKII/Nrf2 pathway. medchemexpress.comnih.gov
Activation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) by GA-D leads to the phosphorylation and subsequent nuclear translocation of Nrf2. medchemexpress.com Similarly, GA-D can target the 14-3-3ε protein to activate the Calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII) axis, which also culminates in Nrf2 activation. nih.govnih.gov Once activated, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. medchemexpress.com Specifically, GA-D treatment has been shown to increase the expression of peroxidase III (PRDX3), an important antioxidant enzyme. medchemexpress.com
In vivo studies using a mouse model of aging further support these findings. GA-D administration was shown to increase the total antioxidant capacity and enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). nih.gov Concurrently, it reduced the levels of malondialdehyde (MDA), a product of lipid peroxidation and a widely used marker of oxidative damage. nih.gov These results collectively indicate that Ganoderic acid D helps maintain redox homeostasis by bolstering the cell's intrinsic antioxidant capabilities through the activation of the Nrf2 signaling network. medchemexpress.comnih.gov
Table 4: Effects of Ganoderic Acid D on Oxidative Stress Markers and Signaling Pathways
| Parameter/Molecule | Effect of GA-D | Mechanism/Pathway | Model System | Source |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | Inhibited/Reduced | Upregulation of antioxidant defenses | hAMSCs | medchemexpress.comnih.gov |
| Nrf2 | Activated/Nuclear Translocation | PERK and CaM/CaMKII pathways | hAMSCs | medchemexpress.comnih.govnih.gov |
| Superoxide Dismutase (SOD) | Increased activity | Nrf2-mediated antioxidant response | Aging Mouse Model | nih.gov |
| Glutathione Peroxidase (GPX) | Increased activity | Nrf2-mediated antioxidant response | Aging Mouse Model | nih.gov |
| Peroxidase III (PRDX3) | Upregulated expression | PERK/Nrf2 pathway | hAMSCs | medchemexpress.com |
| Malondialdehyde (MDA) | Reduced formation | Decreased lipid peroxidation | Aging Mouse Model | nih.gov |
| Total Antioxidant Capacity | Increased | Enhanced overall antioxidant status | Aging Mouse Model | nih.gov |
Enzyme and Receptor Interactions of this compound
HMG-CoA Reductase Inhibition by this compound
The interaction between Ganoderic acid D and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, has been explored primarily through computational studies. Direct experimental validation of the inhibitory activity of Ganoderic acid D on this specific enzyme is limited in the current scientific literature.
An in silico molecular docking analysis investigated the interaction between Ganoderic acid DM, a structurally similar triterpenoid, and HMG-CoA reductase. nih.gov The study predicted that Ganoderic acid DM could interact with the amino acid residues within the active site of the enzyme, forming hydrogen bonds. nih.gov This computational modeling suggests a potential inhibitory role by blocking the natural substrate from binding. nih.gov
However, it is important to note that other experimental studies on compounds from Ganoderma lucidum have shown that the inhibition of cholesterol synthesis can occur at different points in the pathway. For instance, certain oxygenated sterols from this fungus have been found to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme that acts downstream of HMG-CoA reductase. nih.govresearchgate.net Another compound, Ganoderic acid SZ, was reported to have direct HMG-CoA reductase inhibitory activity. medchemexpress.com These findings highlight that various ganoderic acids may have different molecular targets within the cholesterol synthesis pathway. At present, the evidence for Ganoderic acid D as a direct inhibitor of HMG-CoA reductase is based on computational prediction rather than direct enzymatic assays.
Nuclear Receptor Modulation by this compound
Ganoderic acid D has been shown to modulate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. In human amniotic mesenchymal stem cells (hAMSCs) subjected to oxidative stress, Ganoderic acid D treatment led to the upregulation of phosphorylated protein kinase R-like endoplasmic reticulum kinase (PERK) and Nrf2. nih.gov This activation of the PERK/NRF2 pathway resulted in the enhanced expression of downstream antioxidant genes such as peroxidase III (PRDX3). nih.gov Furthermore, Ganoderic acid D was observed to promote the intranuclear translocation of Nrf2, a critical step for its transcriptional activity. nih.gov The anti-senescence effects of Ganoderic acid D were attenuated by inhibitors of both PERK and Nrf2, confirming the compound's mechanism of action through this signaling axis. nih.gov A subsequent study identified the intracellular protein 14-3-3ε as a direct target of Ganoderic acid D. This interaction is proposed to activate the Ca2+ calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/Nrf2 signaling pathway, further elucidating the upstream mechanism of Nrf2 activation by Ganoderic acid D. nih.gov
Membrane Receptor Binding of this compound
Direct binding of Ganoderic acid D to specific membrane receptors has not been extensively characterized in the scientific literature. While computational studies have suggested potential interactions with intracellular proteins, evidence for direct engagement with cell surface receptors is still emerging. One proteomics-based study, aimed at identifying the targets of Ganoderic acid D, suggested a possible interaction with 14-3-3ζ, an intracellular scaffolding protein. nih.gov This interaction is hypothesized to contribute to the apoptotic effects observed in HeLa cells. However, this is not a membrane receptor interaction. Further research is necessary to identify and validate any direct binding of Ganoderic acid D to membrane-bound receptors and to elucidate the functional consequences of such interactions.
In Vitro Pharmacological Activities of this compound (Cellular and Biochemical Models)
Anticancer Activities of this compound in Diverse Cancer Cell Lines
Ganoderic acid D has demonstrated cytotoxic effects across a range of human cancer cell lines. In vitro studies have consistently shown its ability to inhibit cell proliferation and reduce cell viability in a dose-dependent manner. For instance, Ganoderic acid D has been reported to possess a cytotoxic effect on human cervical cancer (HeLa) cells. miloa.eu Furthermore, it has been shown to downregulate the mTOR signaling pathway in esophageal squamous cell carcinoma cells, leading to the induction of apoptosis and autophagy. mdpi.com
The half-maximal inhibitory concentration (IC50) values of Ganoderic acid D have been determined for several cancer cell lines, quantifying its potency. These values, however, can vary depending on the cell line and the experimental conditions.
Cytotoxicity of Ganoderic acid D in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | 17.3 | MTT | 48 | miloa.eu |
| EC9706 | Esophageal Squamous Cell Carcinoma | Approx. 20-40 | Not Specified | 24 | researchgate.net |
| Eca109 | Esophageal Squamous Cell Carcinoma | Approx. 20-40 | Not Specified | 24 | researchgate.net |
While several studies have highlighted the anti-metastatic and anti-angiogenic properties of other ganoderic acids and extracts from Ganoderma lucidum, specific in vitro data for Ganoderic acid D in these areas are limited. Research on related compounds, such as Ganoderic acid T, has shown inhibition of cancer cell invasion and migration through the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. miloa.eunih.govnih.gov Ganoderic acid Me has also been reported to inhibit tumor invasion by suppressing MMP-2 and MMP-9 gene expression. nih.gov These findings suggest a potential mechanism by which ganoderic acids may exert anti-metastatic effects.
Regarding anti-angiogenic activity, studies have primarily focused on polysaccharide peptides and other triterpenoids from Ganoderma lucidum. For example, a polysaccharide peptide from G. lucidum was found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and exhibit anti-angiogenic effects in a chick chorioallantoic membrane (CAM) assay. amegroups.cn While these studies provide a basis for the potential anti-metastatic and anti-angiogenic properties of compounds from Ganoderma lucidum, dedicated in vitro studies are required to specifically evaluate and quantify these effects for Ganoderic acid D.
Sensitization of Cancer Cells to Chemotherapy by this compound
Ganoderic acid D, a lanostane-type triterpenoid found in Ganoderma lucidum, has demonstrated potential in sensitizing cancer cells to conventional chemotherapeutic agents. This sensitizing effect is attributed to its ability to modulate various cellular pathways involved in drug resistance and apoptosis. Research indicates that ganoderic acids can enhance the cytotoxicity of anticancer drugs, making them more effective at lower concentrations.
For instance, studies have shown that certain ganoderic acids can reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. nih.gov This is achieved, in part, by inhibiting the function of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively transport chemotherapeutic agents out of cancer cells. By blocking these pumps, ganoderic acids can increase the intracellular accumulation of chemotherapy drugs, thereby enhancing their therapeutic effect. nih.gov
One study highlighted that Ganoderic acid A (a related compound) significantly potentiated the cytotoxicity of cisplatin (B142131) on gallbladder cancer cells. nih.gov The combination therapy led to reduced cell viability, inhibited colony formation, and increased apoptosis. nih.gov This was associated with an increase in pro-apoptotic proteins and a suppression of the DNA damage response, which can contribute to chemoresistance. nih.gov
| Ganoderic Acid | Cancer Cell Line | Chemotherapeutic Agent | Observed Effect | Reference |
| Ganoderic Acid A | Gallbladder Cancer (GBC-SD) | Cisplatin (DDP) | Reduced DDP IC50 value from 8.98 µM to 4.07 µM | nih.gov |
| Ganoderic Acid-Me | Multidrug-Resistant Colon Cancer | Anticancer Agents | Reverses multidrug resistance and enhances chemosensitivity | nih.gov |
Reversal of Multidrug Resistance by this compound
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. Ganoderic acids, including ganoderic acid D, have shown promise in reversing this phenomenon.
The primary mechanism behind MDR is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps. These transporters actively remove chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and thus their effectiveness.
Ganoderenic acid B, a compound structurally similar to ganoderic acid D, has been shown to effectively reverse ABCB1-mediated MDR in HepG2/ADM and MCF-7/ADR cancer cells. nih.govspandidos-publications.com It was found to increase the intracellular accumulation of chemotherapeutic drugs like doxorubicin, vincristine, and paclitaxel (B517696) by inhibiting the transport function of ABCB1. nih.govspandidos-publications.com This reversal effect was observed to be dependent on the presence of ABCB1. nih.gov Interestingly, ganoderenic acid B did not alter the expression level of the ABCB1 protein itself, but rather interfered with its function. nih.gov
Another study on a triterpene from Ganoderma, GA-R, demonstrated a significant MDR reversal index of approximately 22-fold. researchgate.net This highlights the potential of ganoderma-derived triterpenes as effective agents to combat multidrug resistance in cancer.
| Ganoderic Acid Derivative | Cancer Cell Line | Mechanism of Action | Outcome | Reference |
| Ganoderenic Acid B | HepG2/ADM, MCF-7/ADR | Inhibition of ABCB1 transporter function | Increased intracellular accumulation of doxorubicin, vincristine, and paclitaxel | nih.govspandidos-publications.com |
| GA-R | Not specified | Not specified | 22-fold reversal of multidrug resistance | researchgate.net |
Anti-inflammatory Effects of this compound in Immunological Cell Models
Ganoderic acids, including Ganoderic acid D, have demonstrated notable anti-inflammatory properties in various in vitro immunological cell models. These effects are primarily mediated through the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.
Studies on related ganoderic acids have provided insights into these mechanisms. For instance, Ganoderic acid A has been shown to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human NP cells. researchgate.net It also inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
The anti-inflammatory action of ganoderic acids is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. dntb.gov.ua NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation of NF-κB, ganoderic acids can effectively reduce the production of a wide array of inflammatory molecules.
In a study using RAW264.7 macrophage cells, certain meroterpenoids from Ganoderma lucidum were found to dose-dependently inhibit the expression of iNOS, a key enzyme in the production of NO, a potent inflammatory mediator. mdpi.com
| Compound | Cell Model | Stimulant | Key Findings | Reference |
| Ganoderic Acid A | Human NP cells | Interleukin-1β (IL-1β) | Suppressed production of NO, PGE2, iNOS, COX-2, TNF-α, and IL-6. | researchgate.net |
| Meroterpenoids (Chizhienes A and C) | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependently inhibited iNOS expression and NO production. | mdpi.comresearchgate.net |
Immunomodulatory Activities of this compound in Immune Cell Cultures
Ganoderic acids, as part of the triterpenoid fraction of Ganoderma lucidum, are recognized for their immunomodulatory activities. While much of the focus on the mushroom's immune-enhancing effects has been on its polysaccharides, triterpenoids like ganoderic acid D also play a significant role in modulating immune responses in cell cultures. nih.gov
These compounds have been shown to influence the activity of various immune cells, including T cells, macrophages, and natural killer (NK) cells. nih.gov For instance, certain ganoderic acids have been observed to upregulate the production of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in vivo, which are crucial for T-cell proliferation and activation. nih.gov
In human uroepithelial cells, a ganoderic acid was found to induce the expression of IL-2, IL-6, and IL-8 in a dose-dependent manner. nih.gov This suggests a role in enhancing cytokine expression through the activation of the NF-κB pathway. nih.gov
Furthermore, Ganoderic Acid-DM has been shown to stimulate an immune response in the tumor microenvironment. researchgate.net It can upregulate HLA class II molecules, which are essential for antigen presentation to CD4+ T cells, thereby potentially enhancing anti-tumor immunity. longdom.org
| Compound/Extract | Immune Cell/Cell Line | Effect | Potential Mechanism | Reference |
| Ganoderic Acids | T cells, Macrophages, NK cells | Enhanced host immune function | Increased activity of immune cells | nih.gov |
| Ganoderic Acid | Human Uroepithelial Cells (HUC-PC) | Upregulation of IL-2, IL-6, and IL-8 | Enhancement of cytokine expression by p50/p65 NF-κB activity | nih.gov |
| Ganoderic Acid-DM | Melanoma cells | Upregulation of HLA class II molecules | Activation of antigen processing machinery | longdom.org |
Antioxidant Properties of this compound in Cell-Free and Cellular Assays
Ganoderic acid D and other related triterpenoids from Ganoderma lucidum possess significant antioxidant properties. nih.gov These compounds have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress-induced damage in both cell-free and cellular assay systems.
In a study on mesenchymal stem cells, Ganoderic acid D was found to prevent oxidative stress-induced senescence by activating the NRF2 signaling pathway. nih.gov NRF2 is a master regulator of the cellular antioxidant response. By activating this pathway, Ganoderic acid D enhances the expression of various antioxidant and cytoprotective genes. The study identified 14-3-3ε as a direct target of Ganoderic acid D in this process. nih.gov
Another investigation showed that Ganoderic acid D significantly inhibited the generation of reactive oxygen species (ROS) in senescent human amniotic mesenchymal stem cells (hAMSCs). semanticscholar.org This was accompanied by an enhancement of telomerase activity, which is often reduced by oxidative stress. semanticscholar.org
In a cell-free system, a fraction of Ganoderma lucidum extract rich in terpenes, including ganoderic acids A, B, C, and D, exhibited strong antioxidant effects. nih.gov Furthermore, Ganoderic acid A has been shown to potentiate the antioxidant effect in primary hippocampal neurons by improving the activity of superoxide dismutase (SOD), a key antioxidant enzyme. nih.gov
| Assay Type | Compound/Extract | Model System | Key Findings | Reference |
| Cellular Assay | Ganoderic Acid D | Human Amniotic Mesenchymal Stem Cells (hAMSCs) | Prevented oxidative stress-induced senescence via activation of the CaM/CaMKII/NRF2 axis. | nih.gov |
| Cellular Assay | Ganoderic Acid D | Senescent hAMSCs | Markedly inhibited the generation of reactive oxygen species (ROS). | semanticscholar.org |
| Cell-Free Assay | Terpene fraction (including Ganoderic acids A, B, C, and D) | Not specified | Demonstrated the strongest antioxidant effect among tested fractions. | nih.gov |
| Cellular Assay | Ganoderic Acid A | Primary Hippocampal Neurons | Significantly improved superoxide dismutase (SOD) activity. | nih.gov |
Antiviral Activities of this compound in Viral Replication Assays
Ganoderic acids have been identified as having inhibitory effects against a range of viruses in various in vitro replication assays. These triterpenoids can interfere with different stages of the viral life cycle, including viral penetration, replication, and the activity of viral enzymes.
Several studies have highlighted the anti-HIV-1 activity of ganoderic acids. They have been reported to inhibit HIV-1 protease, an essential enzyme for viral maturation and infectivity. nih.gov
Ganoderic acids have also shown inhibitory effects on the replication of the hepatitis B virus (HBV). nih.gov One study demonstrated that ganoderic acid at a concentration of 8 µg/ml inhibited HBV replication in HepG2215 cells over an 8-day period, significantly reducing the production of HBV surface antigen and e antigen. semanticscholar.org
Furthermore, ganoderic acids have been investigated for their activity against other viruses. For example, they have shown potential in inhibiting enterovirus 71 (EV71). frontiersin.orgnih.gov Molecular docking studies with Ganoderma triterpenoids suggested an affinity for the hydrophobic pocket of the virus, potentially affecting its uncoating or binding to cellular receptors. frontiersin.org
| Virus | Compound/Extract | Assay/Cell Line | Mechanism/Effect | Reference |
| Human Immunodeficiency Virus (HIV)-1 | Triterpenoids from G. lucidum | In vitro enzyme assay | Inhibition of HIV-1 protease activity | nih.gov |
| Hepatitis B Virus (HBV) | Ganoderic Acid | HepG2215 cells | Inhibition of HBV replication; reduced production of HBsAg and HBeAg | semanticscholar.org |
| Enterovirus 71 (EV71) | Ganoderma Triterpenoids | Molecular docking and in vitro assays | Potential interference with viral uncoating or binding to cellular receptors | frontiersin.org |
| Herpes Simplex Virus (HSV) and Influenza Virus | Ganoderma extracts | In vitro assays | Inhibition of viral replication | nih.govfrontiersin.org |
Antimicrobial Activities of this compound Against Pathogenic Microorganisms
Bioactive compounds from Ganoderma lucidum, including triterpenoids like ganoderic acid D, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org
The primary proposed mechanism for the antibacterial action of ganoderic acids is the disruption of the microbial cell wall and membrane. frontiersin.org By interacting with the lipid components of bacterial cell membranes, these triterpenoids can increase membrane permeability, leading to the leakage of cellular contents and ultimately cell death. frontiersin.org
In a study investigating the antimicrobial properties of Ganoderma lucidum extracts, it was found that methanol (B129727) and aqueous extracts exhibited potent inhibitory effects against several human pathogenic bacteria. researchgate.net The most susceptible microorganism was Proteus vulgaris, followed by Pseudomonas aeruginosa. researchgate.net
Molecular docking studies have also suggested the potential of ganoderic acids, including ganoderic acid D, to act against bacteria like Staphylococcus aureus. mdpi.com Furthermore, Ganoderma extracts have shown activity against a range of bacteria including Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. researchgate.netnih.gov
| Microorganism | Extract/Compound | Key Findings | Reference |
| Proteus vulgaris | Methanol extract of G. lucidum | Showed the highest susceptibility with a 23.66 ± 0.57mm zone of inhibition. | researchgate.net |
| Pseudomonas aeruginosa | Aqueous extract of G. lucidum | Exhibited high susceptibility with a 23.13 ± 0.49mm zone of inhibition. | researchgate.net |
| Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Ganoderma bioactive compounds | Potent inhibitory effects. | nih.govfrontiersin.org |
| Bacillus subtilis, Klebsiella pneumoniae | Acetone extract of G. lucidum | Showed potent antibacterial activity. | nih.gov |
Hepatoprotective Effects of this compound in In Vitro Liver Cell Models
While extracts of Ganoderma lucidum, rich in a variety of triterpenoids including ganoderic acids, have demonstrated hepatoprotective properties in preclinical studies, specific research focusing solely on the effects of isolated Ganoderic acid D in in vitro liver cell models is not extensively available in the current scientific literature. oamjms.eunih.govnih.govmdpi.com Studies often investigate complex extracts or other specific isomers like Ganoderic acid A. rsc.org For instance, research on ethanolic extracts from wall-broken Ganoderma lucidum spores, which contain a mixture of compounds including Ganoderic acid A and D, has shown in vitro antioxidant activity, a key mechanism in liver protection. oamjms.eu However, these findings represent the combined effect of multiple constituents, and the precise contribution of Ganoderic acid D to these hepatoprotective effects has not been delineated in isolated in vitro liver cell experiments.
Neuroprotective Effects of this compound in Neuronal Cell Models
The neuroprotective potential of compounds from Ganoderma lucidum is an active area of research. Studies have highlighted the role of total triterpenoid extracts and specific compounds like Ganoderic acid A in protecting neuronal cells from various insults. nih.govbegellhouse.com Research has indicated that a combination of four specific triterpenoids, not including Ganoderic acid D, contributes synergistically to the neuroprotective activity of Ganoderma lucidum extracts against oxidative stress in PC12 neuronal cells. xml-journal.net However, dedicated studies investigating the direct neuroprotective mechanisms of pure Ganoderic acid D in neuronal cell models are lacking in the available literature. Therefore, its specific impact on neuronal viability, apoptosis, or neurite outgrowth remains to be elucidated.
Cardioprotective Effects of this compound in In Vitro Cardiac Models
The cardioprotective activities of Ganoderma lucidum derivatives have been explored, with studies often focusing on major components like Ganoderic acid A. For example, Ganoderic acid A has been shown to protect rat H9c2 cardiomyocytes from hypoxia-induced injury. nih.govsci-hub.se Despite the interest in the cardiovascular effects of ganoderic acids, specific investigations into the direct effects of isolated Ganoderic acid D on in vitro cardiac models, such as its influence on cardiomyocyte viability, hypertrophy, or apoptosis under stress conditions, are not currently available in published research.
In Vivo Pharmacological Activities of this compound (Preclinical Animal Models Only)
Efficacy of this compound in Xenograft and Syngeneic Cancer Models
The anticancer properties of various ganoderic acids have been documented, with some, like Ganoderic acid T, showing efficacy in modulating the tumor microenvironment and enhancing immunotherapy in syngeneic cancer models. nih.govresearchgate.net While Ganoderic acid D has been investigated for its anticancer effects at the cellular level (in vitro), demonstrating the ability to induce cell death in cancer cell lines, there is a notable absence of published studies evaluating its efficacy in in vivo preclinical models. Research on the administration of Ganoderic acid D in xenograft or syngeneic tumor models to assess its impact on tumor growth, progression, and metastasis has not been reported.
Anti-inflammatory Efficacy of this compound in Rodent Models of Inflammation
Extracts from Ganoderma lucidum are known to possess anti-inflammatory properties, which have been validated in various rodent models. scispace.com Studies using general "ganoderic acid" have shown attenuation of inflammatory pathways in a rat model of streptozotocin-induced diabetes. nih.gov However, this research did not specify the exact isomer of ganoderic acid used. Consequently, there is no direct evidence from dedicated rodent models of inflammation (e.g., carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation) to specifically characterize the in vivo anti-inflammatory efficacy of Ganoderic acid D.
Hepatoprotective Effects of this compound in Animal Models of Liver Injury
Research utilizing animal models has demonstrated the potential of ganoderic acids, a class of triterpenoids that includes Ganoderic acid D, to protect the liver from various forms of injury. Studies on alcohol-induced liver damage in mice revealed that supplementation with ganoderic acids can significantly inhibit the abnormal elevation of liver index, serum lipid parameters, and liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov Furthermore, ganoderic acids were shown to protect against excessive lipid accumulation and pathological changes in the liver of mice with high alcohol intake. nih.gov The protective mechanisms also involve the regulation of liver metabolism and the modulation of intestinal microflora. nih.govnih.gov
In models of alcoholic liver injury, Ganoderic acid A (GAA), a closely related compound, was found to reduce levels of liver enzymes and oxidative stress markers. nih.govresearchgate.net It also helped to regulate liver metabolites and improve the balance of intestinal microbes, suggesting its potential as a functional food ingredient for preventing alcoholic liver damage. nih.govresearchgate.net
Beyond alcohol-related damage, ganoderic acids have shown efficacy against other hepatotoxins. In a mouse model of liver injury induced by D-galactosamine, a G. lucidum triterpene extract strongly prevented the elevation of blood ALT and hepatic triglyceride levels. researchgate.netmdpi.com This extract also counteracted the decline in the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and the content of glutathione (GSH), while inhibiting the increase in malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov In cases of poisoning from toxins like α-amanitin, Ganoderic acid A demonstrated a protective role by regulating various metabolic pathways, including retinol, tyrosine, and fatty acid metabolism. nih.govbegellhouse.com Studies also indicate that ganoderic acids can mitigate liver inflammation and fibrosis by addressing oxidative stress and endoplasmic reticulum stress. begellhouse.commdpi.com
| Animal Model | Inducing Agent | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Mice | Alcohol | Reduced serum ALT, AST, and lipids; Inhibited hepatic lipid accumulation. nih.gov | Regulation of lipid metabolism; Modulation of gut microbiota. nih.govresearchgate.net |
| Mice | D-galactosamine | Prevented elevation of ALT and triglycerides. researchgate.netmdpi.com | Increased SOD and GSH activity; Decreased MDA levels. researchgate.netnih.gov |
| Mice | α-Amanitin | Improved survival rate and liver function. begellhouse.com | Regulation of retinol, tyrosine, and fatty acid metabolism. nih.govbegellhouse.com |
| Rats | Thioacetamide (TAA) | Reduced ALT, AST, total bilirubin, MDA, NO; Restored SOD activity. phypha.ir | Inhibition of NF-κB activation; Reduction of TGF-β via PI3K-AKT pathway. phypha.ir |
Cardioprotective Effects of this compound in Animal Models of Cardiovascular Disease
While direct studies on Ganoderic acid D are limited, research on extracts containing ganoderic acids provides insight into their potential cardioprotective roles. In a rat model of heart failure induced by isoproterenol, treatment with a Ganoderma lucidum extract markedly decreased myocardial fibrosis, inflammatory responses, and myocardial necrosis. researchgate.net This suggests that components of the extract, which include ganoderic acids, can mitigate key pathological changes associated with heart failure. researchgate.net
The mechanisms underlying these protective effects appear to be linked to the antioxidant properties of the mushroom's constituents. For instance, Ganoderma lucidum has been shown to protect the heart from acute ethanol-induced cardiac toxicity and exert cardioprotective effects in diabetic rats, partly through its dose-dependent antioxidant activity. researchgate.net Research has also highlighted the ability of these extracts to reduce apoptosis, oxidative stress, and inflammation in doxorubicin-induced cardiotoxicity models. researchgate.net Although not an in-vivo animal study, research on rat H9c2 cardiomyocytes demonstrated that Ganoderic acid A protects the cells from hypoxia-induced injury, a condition relevant to myocardial ischemia. nih.gov The mechanism involved the upregulation of miR-182-5p, subsequent downregulation of PTEN, and activation of the protective PI3K/AKT signaling pathway. nih.gov
| Animal Model | Inducing Agent | Key Findings | Potential Mechanisms of Action |
|---|---|---|---|
| Rats | Isoproterenol (Heart Failure) | Decreased myocardial fibrosis, inflammation, and necrosis. researchgate.net | Antioxidant activity; Reduction of apoptosis. researchgate.net |
| Rats | Doxorubicin (Cardiotoxicity) | Reduced cardiotoxicity markers. researchgate.net | Reduction in apoptosis, oxidative stress, and inflammation. researchgate.net |
| Rats | 5-Fluorouracil (Cardiotoxicity) | Prevented increase in cardiac biomarkers (H-FABP, TNNI3) and inflammation (TNF-alpha, COX-2). acs.org | Antioxidant and anti-inflammatory effects. acs.org |
Neuroprotective Effects of this compound in Animal Models of Neurological Disorders
The neuroprotective activities of ganoderic acids have been extensively investigated, primarily focusing on Ganoderic acid A (GAA) in various animal models of neurological disease. Specific in-vivo research on Ganoderic acid D in this area is less prevalent, but studies on GAA offer valuable insights into the potential mechanisms of this compound class.
In mouse models of Alzheimer's disease, GAA has been shown to alleviate neuroinflammation by regulating the balance of the Th17/Tregs axis. nih.govnih.gov The proposed mechanism involves the inhibition of the JAK/STAT signaling pathway, which in turn improves mitochondrial dysfunction associated with the disease. nih.govnih.gov Furthermore, GAA was found to promote the clearance of amyloid-β, a key pathological hallmark of Alzheimer's, by activating autophagy in microglial cells through the Axl/Pak1 signaling pathway. nih.govnih.gov
In a rat model of focal ischemic stroke, Ganoderic acid demonstrated a protective effect by suppressing oxidative stress and inflammation. nih.gov It significantly reduced infarct size, neurological deficits, and brain water content. nih.gov The mechanisms included the downregulation of inflammatory cytokines (TNF-α, IL-1β, IL-6), inflammatory mediators (iNOS, COX-2), and apoptosis-related proteins (Bax, Caspase-3), while increasing anti-apoptotic proteins like Bcl-2. nih.gov Similarly, in a rat model of post-stroke depression, GAA attenuated depressive-like behaviors and brain inflammation. researchgate.net
Studies on Parkinson's disease models have also shown promising results. In a mouse model using the neurotoxin MPTP, GAA was found to mitigate the loss of dopaminergic neurons and motor dysfunction by inhibiting NCOA4-mediated ferritinophagy, a process that leads to iron accumulation and a form of cell death called ferroptosis. nih.gov
| Neurological Disorder Model | Animal | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Alzheimer's Disease | Mice | Improved cognitive ability; Reduced neuroinflammation. nih.govnih.gov | Regulation of Th17/Tregs axis; Inhibition of JAK/STAT pathway; Promotion of amyloid-β clearance via autophagy. nih.govnih.gov |
| Parkinson's Disease | Mice | Mitigated motor dysfunction and dopaminergic neuron loss. nih.gov | Inhibition of NCOA4-mediated ferritinophagy and ferroptosis. nih.gov |
| Ischemic Stroke | Rats | Reduced infarct size and neurological deficits. nih.gov | Suppression of oxidative stress, inflammation (TNF-α, IL-6, COX-2), and apoptosis. nih.gov |
| Post-Stroke Depression | Rats | Alleviated depressive-like behaviors and brain inflammation. researchgate.net | Modulation of microglial polarization. researchgate.net |
Antidiabetic Effects of this compound in Animal Models of Metabolic Syndrome
Ganoderic acid D and its related compounds have been identified as possessing significant antidiabetic properties in preclinical studies. Research suggests that certain ganoderic acids, such as ganoderolactone D, may play an important role in the antidiabetic effects of Ganoderma lucidum. researchgate.net One of the key mechanisms identified is the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. researchgate.net By inhibiting this enzyme, these compounds can help to manage postprandial hyperglycemia. researchgate.net
In streptozotocin (B1681764) (STZ)-induced diabetic mice, treatment with ganoderic acid led to reduced blood glucose and increased insulin (B600854) levels. nih.gov Histopathological examination of the pancreas in these mice showed an enhancement of β-cells, the cells responsible for producing insulin. nih.gov The treatment also reduced free fatty acids in hepatic and adipose tissues. nih.gov Mechanistically, ganoderic acid was found to down-regulate the mRNA expression of peroxisome proliferator-activated receptor (PPAR) in HepG2 cells, which is involved in fatty acid metabolism. nih.gov
Furthermore, specific derivatives like ganoderic acid Df have been found to be inhibitors of aldose reductase. semanticscholar.org This enzyme is implicated in the development of diabetic complications, such as neuropathy, nephropathy, and retinopathy, by converting excess glucose into sorbitol. semanticscholar.org Inhibition of aldose reductase is therefore a key therapeutic strategy for preventing long-term diabetic complications. semanticscholar.org Studies in high-fat diet-induced obese mice also show that Ganoderma lucidum extract can prevent insulin resistance by enhancing the activation of AMP-activated protein kinase (AMPK), a central regulator of energy metabolism. mdpi.com
| Animal Model | Compound/Extract | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Streptozotocin-induced diabetic mice | Ganoderic acid | Reduced blood glucose, increased insulin, enhanced β-cells. nih.gov | Inhibition of α-glucosidase and α-amylase; Down-regulation of PPAR mRNA. nih.gov |
| High-fat diet-induced obese mice | Ganoderma lucidum extract | Reduced weight gain and insulin resistance. mdpi.com | Enhanced AMPK activation; Attenuated lipogenic gene expression (FAS, SCD1, SREBP1c). mdpi.com |
| Alloxan-diabetic rats | Ganoderma extracts | Protective effects on pancreatic tissue. researchgate.net | Potential inhibition of α-glucosidase by triterpenes. researchgate.net |
Anti-fibrotic Effects of this compound in Animal Models of Fibrosis
Ganoderic acids have demonstrated significant anti-fibrotic activity in animal models of fibrosis affecting various organs, including the kidneys, liver, and lungs. The underlying mechanisms often involve the modulation of key signaling pathways that drive the fibrotic process.
In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), treatment with ganoderic acid (GA) dose-dependently attenuated tubular injury and the progression of fibrosis. nih.govnih.gov A primary mechanism identified was the suppression of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a central regulator of fibrosis. nih.govnih.gov GA treatment inhibited the deposition of extracellular matrix (ECM) components like fibronectin by hindering the over-activation of this pathway. nih.govnih.gov Specifically, it suppressed the phosphorylation of Smad2/3 and increased the expression of the inhibitory Smad7. nih.gov Additionally, GA inhibited the epithelial-mesenchymal transition (EMT), a process where epithelial cells gain mesenchymal characteristics, by downregulating markers like alpha-smooth muscle actin (α-SMA) and vimentin, and upregulating E-cadherin. nih.gov This was achieved through the partial inhibition of both the TGF-β/Smad and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov
In the context of liver fibrosis, extracts of Ganoderma lucidum have been shown to antagonize fibrosis caused by biliary obstruction. phypha.ir In a rat model of thioacetamide-induced hepatic fibrosis, treatment significantly reduced liver injury markers and the hepatic content of hydroxyproline (B1673980), a key component of collagen. phypha.ir The anti-fibrotic effect was linked to the inhibition of TGF-β1 signaling. phypha.ir
Furthermore, studies on a bleomycin-induced lung fibrosis model in mice showed that Ganoderic acid A could exert anti-fibrotic, antioxidant, and anti-inflammatory effects, potentially through the TGF-β/Smad-3/NF-κB pathway. acs.org
| Fibrosis Model | Animal | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Renal Fibrosis (UUO) | Mice | Attenuated tubular injury and ECM deposition; Reduced fibronectin, α-SMA, vimentin. nih.gov | Suppression of TGF-β/Smad and MAPK signaling pathways. nih.govnih.gov |
| Hepatic Fibrosis (Thioacetamide) | Rats | Reduced liver enzymes and hydroxyproline content. phypha.ir | Downregulation of hepatic TGF-β1. phypha.ir |
| Lung Fibrosis (Bleomycin) | Mice | Reduced inflammatory cytokines and lung injury. acs.org | Inhibition of TGF-β/Smad-3/NF-κB pathway. acs.org |
Renoprotective Effects of this compound in Animal Models of Kidney Disease
Ganoderic acids have demonstrated notable protective effects in animal models of both acute and chronic kidney disease. The mechanisms underlying this renoprotection involve the modulation of inflammation, apoptosis, and fibrotic pathways.
In a mouse model of renal ischemia-reperfusion injury (RIRI), a major cause of acute kidney injury, pretreatment with ganoderic acids (GAs) provided significant protection. nih.gov It markedly relieved renal dysfunction, as evidenced by reduced levels of blood urea (B33335) nitrogen (BUN) and serum creatinine, and lessened the morphological damage to kidney tissues. nih.gov A key mechanism was the inhibition of the inflammatory response. GAs were found to reduce the production of pro-inflammatory factors like IL-6, COX-2, and iNOS by inhibiting the TLR4/MyD88/NF-κB signaling pathway. Furthermore, GAs reduced cell apoptosis by decreasing the ratios of cleaved caspase-8 and cleaved caspase-3.
For chronic kidney disease, where renal fibrosis is the common final pathway, ganoderic acids have shown potent anti-fibrotic activity. In the unilateral ureteral obstruction (UUO) mouse model, GAs dose-dependently attenuated tubular injury and renal fibrosis. nih.govnih.gov High doses significantly ameliorated renal dysfunction. nih.govnih.gov The anti-fibrotic effect was primarily achieved by inhibiting the over-activation of the TGF-β/Smad signaling pathway, which led to suppressed expression of fibronectin and reduced deposition of the extracellular matrix. nih.govnih.gov GAs also reversed the epithelial-mesenchymal transition (EMT) by modulating markers such as α-SMA and E-cadherin, an effect mediated through the inhibition of both TGF-β/Smad and MAPK signaling pathways. nih.govnih.gov
| Kidney Disease Model | Animal | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Renal Ischemia-Reperfusion Injury (RIRI) | Mice | Reduced BUN and creatinine; Lessened morphological damage. nih.gov | Inhibition of TLR4/MyD88/NF-κB pathway; Reduced pro-inflammatory factors (IL-6, COX-2); Decreased apoptosis (caspase-8, caspase-3). |
| Renal Fibrosis (UUO) | Mice | Attenuated tubular injury and fibrosis; Ameliorated renal dysfunction. nih.govnih.gov | Suppression of TGF-β/Smad and MAPK signaling; Inhibition of EMT. nih.govnih.gov |
| Carbon Tetrachloride-induced Nephrotoxicity | Mice | Improved renal damage; Decreased creatinine, urea, uric acid. | Regulation of Trx/TrxR and JAK/ROCK pathways; Inhibition of RhoA, NF-κB, TGF-β, Smad3. |
Structure Activity Relationship Sar Studies of Ganoderic Acid D
Impact of Specific Functional Groups on Ganoderic-acid-D Biological Activity
The biological activity of Ganoderic acid D is significantly influenced by the presence and orientation of its functional groups.
Hydroxyl Groups: Ganoderic acid D possesses hydroxyl groups at positions C-7 and C-15. scirp.org The hydroxylation pattern across various ganoderic acids is a key determinant of their pharmacological effects. scirp.org For example, studies on aldose reductase inhibition by a series of ganoderic acids, including Ganoderic acid D, revealed that a hydroxyl substituent at C-11 is a valuable feature. nih.govencyclopedia.pub
Carbonyl Groups: The presence of carbonyl groups is also crucial. For the related compound, Ganoderic acid DM, a carbonyl group at the C-3 position is essential for its cytotoxic properties, while a carbonyl at C-7 is important for inhibiting osteoclast differentiation. researchgate.netresearchgate.net
Carboxyl Group: The carboxylic acid group in the side chain is a consistently important feature for many of the biological activities of ganoderic acids. nih.govencyclopedia.pub For instance, the aldose reductase inhibitory activity of Ganoderic acid Df is significantly diminished when its carboxyl group is esterified to a methyl ester, highlighting the essential role of this acidic functional group. nih.gov Similarly, the 5α-reductase inhibitory activity of Ganoderic acid DM is dependent on its free carboxyl group. nih.govencyclopedia.pub
Stereochemical Influences on this compound Activity Profiles
The three-dimensional arrangement of atoms, or stereochemistry, in Ganoderic acid D plays a pivotal role in its biological activity. The lanostane (B1242432) skeleton has multiple chiral centers, leading to specific spatial orientations of its substituent groups. It is known that stereoisomers of the 3α series are biosynthetically derived from the 3β series. scielo.org.mx The precise stereochemistry at positions like C-3 and the configuration of the side chain can dramatically affect how the molecule fits into the binding site of a target protein. While specific studies focusing solely on the stereochemical influences of Ganoderic acid D are limited, the general principle in medicinal chemistry is that even minor changes in stereochemistry can lead to significant differences in pharmacological activity.
SAR of this compound Derivatives and Analogs
The study of derivatives and analogs of Ganoderic acid D provides further insight into its SAR. By systematically modifying the structure of Ganoderic acid D and comparing the activities of the resulting compounds, researchers can pinpoint the functional groups critical for specific biological effects.
For example, comparing the activity of Ganoderic acid D with other ganoderic acids that differ only by the presence or absence of a hydroxyl or carbonyl group at a specific position can elucidate the importance of that group. Studies on a range of ganoderic acids have shown that the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group in the side chain are characteristic features of many 5α-reductase inhibitors. scielo.org.mxnih.govencyclopedia.pub
Computational Chemistry and Molecular Modeling for this compound
Computational approaches are powerful tools for investigating the SAR of Ganoderic acid D at a molecular level.
Molecular Docking Studies of this compound with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been used to study the interaction of Ganoderic acid D with various protein targets.
For instance, molecular docking studies have suggested that Ganoderic acid D can bind to human tumor necrosis factor-α (TNF-α). guidetopharmacology.org Other studies have explored its potential binding to proteins from Staphylococcus aureus, such as clumping factor A and phosphotransacetylase. nih.gov In one study, Ganoderic acid D formed three hydrogen bonds with clumping factor A at ILE339, TYR399, and ARG395. nih.gov It also showed hydrogen bonding with phosphotransacetylase at GLN325, LYS143, and LYS187. nih.gov Such studies provide valuable insights into the specific amino acid residues involved in the binding interaction and can help explain the observed biological activity.
Table 1: Molecular Docking Results for Ganoderic acid D with Various Protein Targets
| Target Protein | Organism/Disease | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Human | Not specified | Not specified | guidetopharmacology.org |
| Clumping Factor A | Staphylococcus aureus | ILE339, TYR399, ARG395 | > -8.1 | nih.gov |
| Phosphotransacetylase | Staphylococcus aureus | GLN325, LYS143, LYS187 | Not specified | nih.gov |
| Xanthine (B1682287) Oxidase | Gout | Not specified | -5.96 | arabjchem.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. While specific 3D-QSAR studies focusing solely on Ganoderic acid D are not extensively detailed in the provided results, this approach has been applied to a broader set of lanostane-type triterpenoids from Ganoderma lucidum. nih.govnih.gov
These studies build mathematical models that can predict the biological activity of new, untested compounds based on their structural features. For a set of 17 related triterpenoids, a 3D-QSAR model was developed with a high correlation coefficient (r² = 0.968), indicating good predictive ability. nih.govtandfonline.com By analyzing the QSAR models, researchers can identify which structural properties (e.g., steric, electronic) are most important for activity, further refining the understanding of the SAR for this class of compounds.
Molecular Dynamics Simulations for this compound Binding
Molecular dynamics (MD) simulations provide powerful insights into the dynamic interactions between Ganoderic acid D and its protein targets at an atomic level. These computational studies help to predict binding affinities, elucidate the stability of protein-ligand complexes, and identify key amino acid residues involved in the interaction.
Several in-silico studies have explored the binding of Ganoderic acid D to various protein targets implicated in different diseases. In a study targeting neurodegenerative diseases, Ganoderic acid D was docked against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein involved in Alzheimer's disease. nih.gov The simulation revealed a strong binding affinity and stability. nih.gov Another computational study investigated the interaction between Ganoderic acid D and Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research. nih.gov The simulation showed that Ganoderic acid D binds to the CoR domain of LRRK2; however, it also induced the highest structural deviation in the protein among the compounds tested, suggesting a significant conformational impact upon binding. nih.gov
Molecular docking has also identified 14-3-3ε as a direct target of Ganoderic acid D. The simulation showed that Ganoderic acid D binds tightly within the 14-3-3ε capsule, primarily through hydrophobic interactions, which was proposed to be the mechanism for its anti-senescence effects in human amniotic mesenchymal stem cells. nih.gov In the context of metabolic disorders, a derivative, Ganoderic acid D₂, was studied for its inhibitory potential against xanthine oxidase (XOD), an enzyme linked to gout. arabjchem.org The MD simulation confirmed a stable binding, and analysis identified specific amino acid residues responsible for the interaction. arabjchem.org Additionally, Ganoderic acid D was identified in a screening of compounds from Ganoderma species for its potential against Staphylococcus aureus protein targets. nih.gov
The findings from these molecular dynamics simulations are summarized in the table below, providing a detailed overview of the binding characteristics of Ganoderic acid D with its various molecular targets.
| Target Protein | PDB ID | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Key Interacting Residues | Key Findings |
|---|---|---|---|---|---|
| Microtubule Affinity Regulating Kinase 4 (MARK4) | 5ES1 | -9.1 | -74.13 | Not specified | Predicted to be a potent inhibitor of MARK4; the complex was stable during MD simulation. nih.gov |
| Leucine-rich repeat kinase 2 (LRRK2) | 6XR4 | -3.2 | -94.41 | Interacts with the CoR domain. | The complex with Ganoderic acid D showed the highest root-mean-square deviation (RMSD) for the protein, indicating significant conformational change. nih.gov |
| Xanthine Oxidase (XOD) | 2CKJ | -5.96 | -28.02 | ALA1281, ARG1280, LYS996, ALA1284 | Showed strong binding affinity and a stable, non-covalent, reversible inhibition. The binding was primarily through hydrogen bonds and van der Waals forces. arabjchem.org |
| 14-3-3 epsilon (14-3-3ε) | Not specified | Not specified | Not specified | Involves hydrophobic interactions. | Binds tightly to the 14-3-3ε capsule, enhancing its stability. This interaction is linked to its anti-senescence activity. nih.gov |
Analytical Methodologies for Ganoderic Acid D Quantification and Characterization
Chromatographic Techniques for Ganoderic-acid-D Analysis
Chromatography is a fundamental technique for separating Ganoderic acid D from the complex matrix of other triterpenoids and compounds found in Ganoderma extracts. The choice of chromatographic method depends on the specific analytical goal, such as quantification, profiling, or screening.
High-Performance Liquid Chromatography (HPLC) for this compound Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the analysis of Ganoderic acid D. akjournals.comfrontiersin.orgnih.gov Reversed-phase HPLC, utilizing a C18 column, is the most common approach for separating Ganoderic acid D and other related triterpenoids. jfda-online.comjfda-online.com
A typical HPLC analysis involves a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic aqueous solution, such as water with acetic or phosphoric acid. akjournals.comjfda-online.comjfda-online.com Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 252 nm or 254 nm. akjournals.comjfda-online.comjfda-online.com This method allows for the simultaneous determination of multiple ganoderic acids, including Ganoderic acid D. akjournals.comjfda-online.com The linearity of the method is established by creating calibration curves that show a direct relationship between the peak area and the concentration of the analyte, with correlation coefficients often exceeding 0.999. jfda-online.com The precision of HPLC methods is demonstrated by low relative standard deviations for both intra-day and inter-day analyses. jfda-online.com
Table 1: Example of HPLC Parameters for Ganoderic Acid D Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1, 1.9 μm) | akjournals.com |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid (gradient elution) | akjournals.com |
| Flow Rate | 0.2 mL/min | akjournals.com |
| Detection | DAD at 254 nm | akjournals.com |
| Column Temp | 35 °C | akjournals.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid this compound Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily in terms of speed and resolution. By using columns with smaller particle sizes (typically under 2 μm), UHPLC can achieve faster separations without compromising efficiency. This makes it particularly suitable for high-throughput analysis of Ganoderic acid D in numerous samples. google.com
A UHPLC-QTOF-MS method was developed for the separation and identification of 70 triterpenes, including Ganoderic acid D, from various strains of Ganoderma spp. nih.gov The rapid analysis capabilities of UHPLC are also highlighted in methods developed for the simultaneous quantification of multiple ganoderic acids. google.comeurekaselect.com These methods often employ a C18 column and a gradient mobile phase of acetonitrile and acidified water. google.comeurekaselect.com The use of UHPLC coupled with mass spectrometry provides a powerful tool for both quantitative and qualitative analysis of Ganoderic acid D. jst.go.jpchemfaces.comresearchgate.netnih.gov
Table 2: UHPLC Conditions for the Analysis of Ganoderic Acid D
| Parameter | Condition | Reference |
| Column | Agilent EclipsePlus C18 (1.8 μm, 2.1×150 mm) | google.com |
| Mobile Phase | 0.01% acetic acid in water (A) and acetonitrile (B) (gradient) | google.com |
| Flow Rate | 0.4 mL/min | google.com |
| Detection | 254 nm | google.com |
| Column Temp | 35°C | google.com |
Gas Chromatography (GC) Applications for Volatile this compound Derivatives (if applicable)
The direct analysis of Ganoderic acid D by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. Triterpenoids like Ganoderic acid D require derivatization to increase their volatility before they can be analyzed by GC. While the search results mention GC in the context of analyzing other compounds, there is no specific information found regarding the application of GC for the analysis of volatile derivatives of Ganoderic acid D. Therefore, this section remains not applicable based on the available research.
Thin-Layer Chromatography (TLC) for Screening of this compound
Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) serve as valuable tools for the initial screening and qualitative analysis of Ganoderic acid D in Ganoderma extracts. ganodermanews.comdrugfuture.comresearchgate.netunirioja.es These methods are relatively simple, cost-effective, and can be used to analyze multiple samples simultaneously. figshare.com
For the analysis of Ganoderic acid D, silica (B1680970) gel plates are commonly used as the stationary phase. drugfuture.comsemanticscholar.orgnih.gov The mobile phase, or developing solvent system, typically consists of a mixture of solvents like toluene, ethyl formate, and formic acid. drugfuture.com After development, the separated compounds are visualized by spraying with a derivatizing reagent, such as 10% sulfuric acid in alcohol, followed by heating. oup.com Under UV light (365 nm) or white light, Ganoderic acid D appears as a distinct band, which can be compared to a standard for identification. drugfuture.comuspnf.com HPTLC offers improved resolution and sensitivity compared to conventional TLC and can be used for fingerprinting analysis to assess the quality and authenticity of Ganoderma products. figshare.comcjnmcpu.comcjnmcpu.com
Mass Spectrometry (MS) Techniques for this compound Identification and Quantification
Mass Spectrometry (MS) is an indispensable technique for the unequivocal identification and sensitive quantification of Ganoderic acid D. When coupled with a chromatographic separation method, it provides a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standard for the analysis of Ganoderic acid D. ganoderma-market.comnih.govnih.gov These techniques combine the separation power of LC with the high selectivity and sensitivity of MS.
In LC-MS analysis of Ganoderic acid D, a reversed-phase LC separation is typically followed by detection with a mass spectrometer. nih.govresearchgate.net Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. jst.go.jpganoderma-market.comnih.gov APCI has been reported to provide more stable signals and lower baseline noise compared to ESI for the analysis of ganoderic acids. ganoderma-market.com
For quantification, tandem mass spectrometry (MS/MS) operating in the selected reaction monitoring (SRM) mode is often employed. ganoderma-market.comnih.gov This approach offers excellent selectivity and allows for the detection of Ganoderic acid D at very low concentrations, with limits of quantification reported in the nanogram per milliliter (ng/mL) range. ganoderma-market.comnih.gov LC-MS/MS has been successfully used for the simultaneous determination of Ganoderic acid D and other ganoderic acids in various Ganoderma samples and even in biological matrices like rat plasma. ganoderma-market.comnih.govresearchgate.net
The fragmentation patterns of Ganoderic acid D in the mass spectrometer provide crucial structural information for its identification. nih.govfrontiersin.org For instance, the characteristic loss of a water molecule and a carbon dioxide molecule from the deprotonated molecule [M-H]⁻ is often observed. frontiersin.org
Table 3: LC-MS/MS Parameters for the Determination of Ganoderic Acid D
| Parameter | Condition | Reference |
| LC System | Agilent Zorbax XDB C18 column (250 mm × 4.6 mm, 5 µm) | ganoderma-market.comnih.gov |
| Mobile Phase | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) | ganoderma-market.comnih.gov |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI), negative ion mode | ganoderma-market.comnih.gov |
| Detection | Triple-quadrupole mass spectrometer | ganoderma-market.comnih.gov |
| Quantification | Selective Reaction Monitoring (SRM) | ganoderma-market.comnih.gov |
Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive detection of Ganoderic acid D. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce a characteristic spectrum of product ions.
In the analysis of Ganoderic acid D, both positive and negative ionization modes can be employed, with studies showing high sensitivity in the positive atmospheric pressure chemical ionization (APCI) mode. ganoderma-market.com A common approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In this setup, after chromatographic separation, the compound is ionized and the precursor ion is selected for fragmentation.
For Ganoderic acid D, which has a molecular weight of 514.65 g/mol sigmaaldrich.com, the quasi-molecular ion [M-H]⁻ at m/z 513.2850 is often observed in negative ion mode. frontiersin.org Fragmentation of this precursor ion provides structural information. Key fragmentation pathways include the successive losses of water (H₂O), carbon dioxide (CO₂), and a methyl group (CH₃), resulting in fragment ions at m/z 495, 451, and 436, respectively. frontiersin.org A characteristic fragmentation involves the cleavage of the D-ring, leading to ions at m/z 301 and 285. frontiersin.org
In positive ion mode, a selected reaction monitoring (SRM) transition of m/z 497 → 237 has been utilized for quantitative analysis, with an optimized collision energy of 35 eV. ganoderma-market.com The choice of ionization mode and collision energy is critical for achieving maximum sensitivity and specificity. ganoderma-market.com The fragmentation patterns observed in MS/MS are instrumental in distinguishing Ganoderic acid D from other structurally similar triterpenoids present in Ganoderma extracts. mdpi.comacs.org
Table 1: Key MS/MS Fragmentation Data for Ganoderic Acid D
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Corresponding Losses | Reference |
| Negative | 513.2850 | 495, 451, 436, 301, 285 | H₂O, CO₂, CH₃, D-ring cleavage | frontiersin.org |
| Positive | 497 | 237 | - | ganoderma-market.com |
High-Resolution Mass Spectrometry (HRMS) for Precise this compound Molecular Weight Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For Ganoderic acid D, HRMS is essential for confirming its molecular formula, C₃₀H₄₂O₇. sigmaaldrich.comfrontiersin.org
The theoretical exact mass of Ganoderic acid D is 514.29305367 Da. nih.gov HRMS instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) with low parts-per-million (ppm) error. For instance, a study using LC-QTOF-MS in negative ion mode reported a quasi-molecular ion [M-H]⁻ for Ganoderic acid D at m/z 513.2850, which aligns closely with the calculated value for the formula C₃₀H₄₁O₇⁻. frontiersin.org This level of precision is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
The combination of HRMS with chromatographic separation allows for the confident identification of Ganoderic acid D in complex mixtures, such as extracts from Ganoderma lucidum spores. frontiersin.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for this compound
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique for the analysis of biomolecules like Ganoderic acid D. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the soft ionization and desorption of the analyte molecules.
This technique has been employed to identify cellular proteins that are affected by Ganoderic acid D treatment in cancer cells. nih.govcapes.gov.brchemfaces.com In such proteomic studies, proteins are separated by two-dimensional gel electrophoresis, and individual protein spots are excised and analyzed by MALDI-TOF MS/MS to determine their identity. nih.govchemfaces.com While direct analysis of Ganoderic acid D itself by MALDI-TOF is less commonly reported than LC-MS based methods, the technique's application in studying the biological effects of the compound highlights its importance in the broader research context. nih.govresearchgate.net
Spectroscopic Methods for this compound Analysis and Elucidation
Spectroscopic techniques are indispensable for the structural elucidation and quantification of Ganoderic acid D, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the complete three-dimensional structure of organic molecules like Ganoderic acid D. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the complex lanostane-type triterpenoid (B12794562) skeleton.
1D NMR, including ¹H NMR and ¹³C NMR, provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their spin-spin coupling interactions. For Ganoderic acid D, characteristic signals for its six methyl groups can be observed. tandfonline.com The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., carbonyl, olefinic, hydroxyl-bearing). The structure of Ganoderic acid D was established as 7β,12β-dihydroxy-3,11,15,23-tetraoxo-5α-lanost-8-en-26-oic acid based on detailed NMR analysis. tandfonline.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. researchgate.net These experiments allow researchers to map out the entire carbon framework and the placement of functional groups, confirming the intricate structure of Ganoderic acid D. researchgate.netsci-hub.se
Table 2: Selected NMR Data for Ganoderic Acid D
| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) | Reference |
| ¹H | 4.34 (H-C12) | - | tandfonline.com |
| ¹³C | 79.2 (C-12) | - | tandfonline.com |
Infrared (IR) Spectroscopy for this compound Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ganoderic acid D displays characteristic absorption bands corresponding to its various functional groups.
Key absorptions include a broad band for the hydroxyl (-OH) groups, and sharp, strong peaks for the multiple carbonyl (C=O) groups of the ketones and the carboxylic acid. jfda-online.comnih.gov The presence of C-H bonds in the alkane framework and C=C bonds in the ring structure also give rise to specific absorption bands. nih.gov Comparing the IR spectrum of an unknown sample to that of a known standard of Ganoderic acid D can confirm its identity. jfda-online.com
Table 3: Characteristic IR Absorption Bands for Ganoderic Acid D
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| Hydroxyl (-OH) | ~3400 | Broad stretching vibration | jfda-online.com |
| Carbonyl (C=O) | ~1700-1740 | Strong stretching vibrations | jfda-online.com |
| C=C | ~1600-1680 | Stretching vibration | jfda-online.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid method often used for the quantification of compounds that contain chromophores—parts of a molecule that absorb UV or visible light. Ganoderic acids, including Ganoderic acid D, possess a conjugated system within their structure, which allows them to absorb light in the UV region.
The UV spectrum of Ganoderic acid D typically shows an absorption maximum around 252 nm. jfda-online.com This property is exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector for the quantification of Ganoderic acid D in various samples. jfda-online.comfrontiersin.org By creating a calibration curve using standards of known concentration, the amount of Ganoderic acid D in a sample can be determined by measuring its absorbance at this wavelength. frontiersin.org While UV-Vis spectroscopy is a valuable quantitative tool, it is often used in conjunction with more selective techniques like mass spectrometry to ensure accurate identification, especially in complex mixtures. google.com
Circular Dichroism (CD) Spectroscopy for this compound Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a crucial analytical technique for elucidating the stereochemistry of chiral molecules like Ganoderic acid D. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration and conformation in solution. chiralabsxl.comrsc.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for stereochemical assignment. chiralabsxl.comwiley.com
In the analysis of Ganoderic acid D and related triterpenoids, CD spectroscopy is often used in conjunction with other spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and computational calculations. researchgate.netrsc.org While NMR can define the relative stereochemistry, CD spectroscopy helps in determining the absolute configuration. chiralabsxl.com The process typically involves comparing the experimental CD spectrum of the isolated compound with the calculated spectra of possible stereoisomers. researchgate.netrsc.org For instance, the absolute configurations of novel lanostane (B1242432) triterpenoids from Ganoderma species have been successfully determined by comparing their experimental electronic circular dichroism (ECD) spectra with those obtained through quantum chemical calculations. researchgate.netrsc.org
Another approach involves comparing the CD spectrum of a new compound to that of a known compound with a similar chromophore and established absolute stereochemistry. chiralabsxl.com This comparative method allows for the assignment of absolute handedness to a series of related compounds once the stereochemistry of one member is definitively known, often through X-ray crystallography. chiralabsxl.com For complex molecules containing multiple chromophores, exciton (B1674681) coupling theory can be applied to the CD spectrum to definitively determine the absolute stereochemistry. chiralabsxl.com The phenylglycine methyl ester (PGME) method is another technique used in conjunction with NMR to determine the absolute configuration at specific chiral centers, such as C-25 in some ganoderic acids. mdpi.comnih.govresearchgate.net
Hyphenated Techniques for Comprehensive this compound Profiling
The chemical complexity of extracts from Ganoderma species necessitates the use of powerful analytical strategies for the comprehensive profiling of constituents like Ganoderic acid D. Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are indispensable for this purpose. frontiersin.orgnih.gov These integrated approaches provide a wealth of information from a single analysis, enabling the separation, identification, and quantification of individual compounds within a complex mixture. researchgate.net
The most common hyphenated techniques employed in the analysis of Ganoderic acid D and other triterpenoids involve liquid chromatography (LC) coupled with mass spectrometry (MS), often in tandem (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net This combination allows for the efficient separation of isomers and the unambiguous identification of known and novel compounds. researchgate.net
LC-NMR-MS for Integrated Structural and Quantitative Analysis of this compound
The coupling of Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) represents a state-of-the-art approach for the analysis of natural products like Ganoderic acid D. researchgate.net This powerful hyphenated system provides integrated data, allowing for a comprehensive structural and quantitative assessment.
In this setup, High-Performance Liquid Chromatography (HPLC) first separates the individual components of the fungal extract. jfda-online.comfrontiersin.org The separated compounds then flow sequentially to the MS and NMR detectors.
Mass Spectrometry (MS) provides crucial information on the molecular weight and elemental composition (through high-resolution MS) of the analyte. nih.gov Tandem MS (MS/MS) experiments yield characteristic fragmentation patterns that offer structural clues and enhance selectivity for quantification. ganoderma-market.comnih.gov For Ganoderic acid D, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS analysis. nih.govganoderma-market.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed, unambiguous structural information. nih.gov By analyzing the NMR spectra (¹H, ¹³C, and 2D-NMR), the precise chemical structure, including the stereochemistry, of the isolated compound can be elucidated. mdpi.comnih.gov
The integration of these three techniques is particularly advantageous for dereplication, the rapid identification of known compounds in a complex mixture, which saves significant time and resources in natural product research. researchgate.net For example, LC-MS can be used to quickly screen and characterize numerous triterpenoids in Ganoderma lucidum spore extracts, with Ganoderic acid D often used as a reference compound for identification. frontiersin.orgnih.gov In-depth metabolism studies of Ganoderic acid D have also utilized ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to identify numerous metabolites in vitro and in vivo, demonstrating the power of this hyphenated technique in understanding the metabolic fate of the compound. nih.govresearchgate.net
Quality Control and Standardization of this compound in Fungal Extracts and Isolated Compounds
The significant variation in the chemical composition of Ganoderma products, influenced by factors like species, origin, cultivation methods, and extraction processes, necessitates robust quality control and standardization procedures. tandfonline.comnih.gov Ganoderic acid D, as one of the major bioactive triterpenoids, is frequently used as a chemical marker for evaluating the quality of Ganoderma extracts and commercial products. frontiersin.orgtandfonline.comakjournals.com
High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed method for the quantitative determination of Ganoderic acid D and other triterpenoids. jfda-online.comfrontiersin.orgtandfonline.com These methods are valued for their high resolution, reproducibility, and accuracy. frontiersin.org Researchers have developed and validated various HPLC methods for the simultaneous quantification of multiple ganoderic acids, including Ganoderic acid D, in different Ganoderma species and their products, such as fruiting bodies and spores. jfda-online.comtandfonline.comakjournals.comresearchgate.net
More sensitive and selective methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have also been developed. These methods allow for the accurate quantification of low levels of ganoderic acids and are powerful tools for the quality control of Ganoderma and its related species. ganoderma-market.com A quantitative analysis of multi-components by single marker (QAMS) method has also been established. This approach uses a single reference standard (like Ganoderic acid A) to quantify multiple other triterpenoids, including Ganoderic acid D, by determining their relative correction factors, offering a more cost-effective and efficient approach for quality assessment. tandfonline.com
The data below, compiled from various studies, illustrates the quantitative analysis of Ganoderic acid D in Ganoderma samples.
Table 1: Quantitative Analysis of Ganoderic Acid D in Ganoderma Samples using Chromatographic Methods
| Analytical Method | Sample Type | Ganoderic Acid D Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| HPLC-DAD | Ganoderma lucidum (fruiting body & spore products) | 0.3125–10 µg/mL (LLOQ range) | Developed a validated HPLC-DAD fingerprint method for quantifying 13 triterpenoids, including Ganoderic Acid D, for quality control. | akjournals.com, researchgate.net |
| LC-MS/MS | Ganoderma lucidum, G. sinense, G. applanatum | LOQ: 20.0 ng/mL | Developed a sensitive LC-MS/MS method capable of quantifying low levels of five ganoderic acids, including D, in different species. | ganoderma-market.com |
| HPLC | Ganoderma tsugae (raw materials & products) | 0.28–2.20% (total of 9 ganoderic acids) | Established an RP-HPLC method for the simultaneous determination of nine ganoderic acids. | jfda-online.com |
| HPLC (QAMS) | Ganoderma and related species | Not explicitly stated for D alone | Developed a QAMS method using Ganoderic acid A as an internal standard to quantify ten triterpenoids, including Ganoderic acid D (RCF=0.891). | tandfonline.com |
This table is interactive. Users can sort the columns to compare different analytical methods and findings.
The development and application of these standardized analytical methodologies are crucial for ensuring the consistency, efficacy, and safety of Ganoderma-based products available to consumers. nih.govunirioja.es
Interactions and Synergistic Effects Involving Ganoderic Acid D
Synergistic Effects of Ganoderic-acid-D with Other Triterpenoids and Phytochemicals
While direct studies on Ganoderic acid D with other phytochemicals are not extensively documented, one study explored the synergistic antifungal activity of a Ganoderma lucidum triterpenoid (B12794562) (GLT) extract combined with biosynthesized Zinc Oxide (ZnO) nanoparticles. nanomedicine-rj.com The GLT extract, which contained a measurable amount of ganoderic acid, showed a synergistic effect with the ZnO nanoparticles in inhibiting the growth of several dermatophytes, including M. canis and T. rubrum. nanomedicine-rj.com The combination of the GLT extract and ZnO nanoparticles was more effective than either component alone. nanomedicine-rj.com
| Agent 1 | Agent 2 | Disease Model/Target | Observed Effect | Reference |
|---|---|---|---|---|
| Ganoderma lucidum Triterpenoid Extract | Zinc Oxide (ZnO) Nanoparticles | Dermatophytes (M. canis, T. rubrum, E. floccosum, T. mentagrophytes) | Synergistic antifungal activity; enhanced growth inhibition. | nanomedicine-rj.com |
Preclinical Interactions of this compound with Conventional Agents in Disease Models
Preclinical research has provided evidence of Ganoderic acid D's potential as an adjuvant in cancer therapy, particularly in overcoming drug resistance. A notable study investigated the interaction of Ganoderic acid D (GAD) with the conventional chemotherapy agent gemcitabine (B846) in the context of triple-negative breast cancer (TNBC). nih.gov
Gemcitabine resistance is a significant obstacle in the treatment of TNBC. nih.gov Research has shown that GAD can attenuate this resistance. In vitro, GAD was found to significantly inhibit the proliferation of gemcitabine-resistant TNBC cells. nih.gov When combined with gemcitabine, GAD demonstrated a potent synergistic effect, significantly reducing the growth of these resistant cells in a subcutaneous tumor model in mice. nih.gov These findings suggest that Ganoderic acid D could serve as a promising therapeutic adjuvant for TNBC patients who have developed resistance to gemcitabine. nih.gov Furthermore, other studies have proposed that GAD may be an efficient anticancer adjuvant for esophageal squamous cell carcinoma (ESCC) therapy based on its cellular mechanisms of action. nih.gov
| Conventional Agent | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Gemcitabine | Gemcitabine-Resistant Triple-Negative Breast Cancer (TNBC) Cells (in vitro and in vivo mouse model) | GAD significantly inhibited proliferation of resistant cells and, in combination with gemcitabine, significantly reduced tumor growth. | nih.gov |
Elucidation of Mechanisms Underlying Synergistic or Antagonistic Interactions with this compound
The mechanisms underpinning the synergistic potential of Ganoderic acid D have been explored in several preclinical models, revealing its ability to modulate key cellular pathways involved in cancer progression and survival.
A primary mechanism for its synergistic interaction with gemcitabine involves the inhibition of glycolysis in drug-resistant cancer cells. nih.gov Ganoderic acid D was found to activate the p53/MDM2 pathway, which in turn promotes the ubiquitination and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov The destabilization of HIF-1α leads to the downregulation of glycolysis-related genes such as GLUT1, HK2, and PKM2, effectively reversing the glycolytic phenotype associated with gemcitabine resistance and re-sensitizing the cancer cells to the drug. nih.gov
Another significant mechanism involves the modulation of cell death pathways. In esophageal squamous cell carcinoma (ESCC) cells, Ganoderic acid D has been shown to induce a synergistic effect between two forms of programmed cell death: apoptosis and autophagy. nih.govcas.cn It downregulates the expression of phosphorylated proteins in the PI3K/AKT/mTOR signaling pathway. nih.govcas.cnmdpi.com This inhibition of the mTOR pathway simultaneously initiates apoptosis and enhances the autophagy signal. nih.govcas.cn Interestingly, while it initiates autophagy, it also blocks the late stage of the process by impairing the fusion of autophagosomes with lysosomes. nih.govcas.cn This disruption of the autophagic flux, combined with the induction of apoptosis, leads to synergistic autophagic cell death, highlighting its potential as an effective anticancer adjuvant. nih.gov
| Interaction Context | Cellular Target/Pathway | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Synergy with Gemcitabine in TNBC | p53/MDM2/HIF-1α Axis | Activates p53/MDM2, leading to HIF-1α degradation and inhibition of glycolysis. | Reverses gemcitabine resistance. | nih.gov |
| Adjuvant Potential in ESCC | PI3K/AKT/mTOR Pathway | Downregulates the mTOR pathway, inducing both apoptosis and autophagic cell death while also blocking autophagic flux. | Synergistic induction of cancer cell death. | nih.govcas.cnmdpi.com |
Challenges and Future Directions in Ganoderic Acid D Research
Challenges in Sustainable Production and Supply of Ganoderic-acid-D
The sustainable production and consistent supply of Ganoderic acid D, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, face several significant hurdles. Traditional cultivation of G. lucidum fruiting bodies is a time-consuming process, and the yield of specific ganoderic acids, including Ganoderic acid D, is often low and variable. researchgate.net This variability can be attributed to differences in fungal strains, cultivation conditions, and geographic locations. researchgate.net
Liquid submerged fermentation has emerged as a more controlled and efficient alternative for producing G. lucidum biomass and its metabolites. hortherbpublisher.com However, optimizing fermentation conditions to maximize the yield of Ganoderic acid D specifically remains a challenge. Factors such as nutrient sources (carbon and nitrogen), aeration, and pH all play a crucial role and require precise control for industrial-scale production. hortherbpublisher.com Furthermore, the high initial investment and operational costs associated with specialized bioreactors and control systems present economic barriers to large-scale, cost-effective production. hortherbpublisher.com
Another challenge lies in the downstream processing and purification of Ganoderic acid D from the complex mixture of triterpenoids and other secondary metabolites produced by the fungus. taylorandfrancis.com Developing efficient and scalable extraction and purification methods is essential for obtaining high-purity Ganoderic acid D for research and potential therapeutic applications. The use of agricultural and industrial byproducts as substrates for fermentation is being explored as a more sustainable and economical approach, aligning with the principles of a bio-based economy. hortherbpublisher.com
Gaps in Mechanistic Understanding and Comprehensive Target Identification for this compound
While research has begun to shed light on the biological activities of Ganoderic acid D, significant gaps remain in our understanding of its precise molecular mechanisms and the full spectrum of its cellular targets. Studies have shown that Ganoderic acid D can induce apoptosis in cancer cells and protect against oxidative stress-induced senescence in stem cells. nih.govmedchemexpress.com For instance, in human cervical carcinoma (HeLa) cells, Ganoderic acid D has been shown to induce apoptosis and cause G2/M phase cell cycle arrest. medchemexpress.com
A key identified target of Ganoderic acid D is the 14-3-3ε protein. nih.gov By binding to 14-3-3ε, Ganoderic acid D activates the Ca2+ calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in protecting human amniotic mesenchymal stem cells from senescence. nih.govmdpi.com However, the full range of protein-protein interactions influenced by this binding and the downstream consequences in different cell types are not yet fully elucidated.
Proteomics studies have started to identify other potential protein targets that are differentially expressed in response to Ganoderic acid D treatment. frontiersin.orgcapes.gov.br For example, in HeLa cells, proteins such as peroxiredoxin 2 and eukaryotic translation initiation factor 5A have been identified as being affected. nih.gov Despite these advances, a comprehensive, systems-level understanding of the direct binding partners and the complete signaling network modulated by Ganoderic acid D is still lacking. Further research is needed to validate these potential targets and to understand how they contribute to the diverse pharmacological effects of this compound.
Challenges in Preclinical Bioavailability and Pharmacokinetic Studies of this compound
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Ganoderic acid D. A study in rats demonstrated that after oral administration, Ganoderic acid D is metabolized, with its main metabolite being ganoderic acid B. nih.gov This study also highlighted that the formulation can dramatically impact bioavailability; for instance, loading Ganoderic acid D into solid lipid nanoparticles increased its absolute bioavailability from 22% to 70%. nih.gov
However, comprehensive pharmacokinetic data for Ganoderic acid D remains limited. There is a need for more extensive studies to characterize its metabolic fate, identify all major metabolites, and understand the enzymes involved in its biotransformation. researchgate.net The development of sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying Ganoderic acid D and its metabolites in biological matrices. nih.govresearchgate.net The low oral bioavailability of similar compounds like ganoderic acid A, which is around 15%, suggests that significant first-pass metabolism and poor intestinal permeability are likely challenges for Ganoderic acid D as well. scialert.netimrpress.commdpi.com
Table 1: Pharmacokinetic Parameters of Ganoderic Acid D in Rats
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 8.19 ng/mL | nih.gov |
| Absolute Bioavailability (Suspension) | 22% | nih.gov |
| Absolute Bioavailability (Solid Lipid Nanoparticles) | 70% | nih.gov |
| Cmax (Suspension) | 107.2 ng/mL | nih.gov |
| Cmax (Solid Lipid Nanoparticles) | 1555.6 ng/mL | nih.gov |
| tmax (Suspension) | 2.0 h | nih.gov |
Development of Novel this compound Analogs with Improved Potency and Selectivity
The chemical structure of Ganoderic acid D offers a scaffold for the development of novel analogs with potentially enhanced therapeutic properties. The goal of creating such analogs is to improve upon the potency, selectivity, and pharmacokinetic profile of the parent compound. nih.gov By modifying specific functional groups on the Ganoderic acid D molecule, it may be possible to increase its binding affinity for specific biological targets, thereby enhancing its efficacy and reducing off-target effects.
For example, structure-activity relationship (SAR) studies on other ganoderic acids, like ganoderic acid DM, have shown that modifications at the C-3 and C-26 positions can significantly impact their antiproliferative activity. nih.gov Similar systematic modifications to the Ganoderic acid D structure, such as alterations to the hydroxyl and carbonyl groups, could lead to the discovery of more potent and selective derivatives. nih.gov
The development of such analogs requires a multidisciplinary approach, combining organic synthesis, computational modeling, and biological screening. Computational docking studies can help predict the binding of new analogs to target proteins, while in vitro and in vivo assays are necessary to evaluate their biological activity and preclinical viability. The ultimate aim is to generate a library of Ganoderic acid D analogs from which lead compounds with superior drug-like properties can be selected for further development.
Emerging Analytical Trends and Omics Technologies for this compound Research
Modern analytical techniques and "omics" technologies are revolutionizing the study of natural products like Ganoderic acid D. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, has become an indispensable tool for the sensitive and specific quantification of Ganoderic acid D and its metabolites in complex biological samples. nih.govresearchgate.netjfda-online.com Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) has been instrumental in identifying numerous metabolites of Ganoderic acid D in vivo and in vitro. researchgate.net
Proteomics and metabolomics are providing unprecedented insights into the mechanisms of action of Ganoderic acid D. Proteomic approaches, using techniques like two-dimensional electrophoresis combined with MALDI-TOF MS, have been used to identify proteins whose expression levels are altered in cancer cells upon treatment with Ganoderic acid D, thus revealing potential therapeutic targets. frontiersin.orgcapes.gov.br Metabolomics studies can map the global changes in cellular metabolism induced by Ganoderic acid D, offering a broader understanding of its physiological effects. For instance, integrated proteomics and metabolomics have been used to investigate the biosynthesis of ganoderic acids in G. lucidum in response to elicitors like methyl jasmonate. nih.gov
The application of these omics technologies is helping to move beyond a single-target-focused approach to a more holistic, systems-level understanding of how Ganoderic acid D functions within a biological system. tandfonline.commdpi.com This will be crucial for identifying biomarkers of efficacy and for elucidating the complex regulatory networks that this compound modulates.
Potential for this compound as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein or pathway. Ganoderic acid D has emerging potential as a chemical probe due to its demonstrated ability to specifically bind to at least one protein target, 14-3-3ε, and modulate a defined signaling pathway. nih.gov
The interaction between Ganoderic acid D and 14-3-3ε provides a tool to investigate the diverse biological roles of this family of regulatory proteins. nih.gov By using Ganoderic acid D, researchers can explore the consequences of modulating 14-3-3ε activity in various cellular contexts, from stem cell aging to cancer biology. This could help to dissect the complex protein-protein interaction networks in which 14-3-3 proteins participate.
To be an effective chemical probe, a compound should ideally be potent, specific, and have a well-understood mechanism of action. While the specificity of Ganoderic acid D for 14-3-3ε over other proteins needs to be more thoroughly characterized, its potential is clear. Further development of Ganoderic acid D and its analogs, particularly those with fluorescent or affinity tags, could create powerful tools for chemical biology. These probes could be used to visualize the subcellular localization of their targets, to identify new binding partners, and to further unravel the intricate biological processes they regulate. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Ganoderic acid A |
| Ganoderic acid B |
| Ganoderic acid C |
| Ganoderic acid D |
| Ganoderic acid DM |
| Ganoderic acid E |
| Ganoderic acid F |
| Ganoderic acid G |
| Ganoderic acid H |
| Ganoderic acid K |
| Ganoderic acid Me |
| Ganoderic acid T |
| Ganoderic acid XL |
| Ganoderenic acid D |
| Brij 56 |
| Span 20 |
| Methyl jasmonate |
| Vinblastine |
| Lucidadiol |
| Uracil |
| Gentisic acid |
| Adenosine |
| Ergosterol peroxide |
| Pinellic acid |
| Ganomycine A |
| Cordycepin |
| Retinal |
| Retinol |
| Retinoate |
Q & A
Basic Research Questions
Q. What established methodologies are used to isolate and purify Ganoderic-acid-D from Ganoderma lucidum?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography or HPLC. Purity validation employs NMR spectroscopy and mass spectrometry. Researchers must optimize solvent polarity gradients to separate this compound from structurally similar triterpenoids . For lab protocols, refer to standardized procedures for natural product isolation, ensuring reproducibility through triplicate trials .
Q. Which in vitro models are validated for studying this compound’s antiproliferative effects in cancer research?
- Methodological Answer : Colon cancer cell lines (e.g., HCT-116, SW480) are widely used due to this compound’s demonstrated inhibition of glucose uptake and acetyl-CoA production in these models . Experimental design should include dose-response assays (0–100 µM range) over 24–72 hours, with viability measured via MTT or ATP-based assays. Include controls for SIRT3 knockdown to confirm mechanism-specific effects .
Advanced Research Questions
Q. How does this compound modulate SIRT3-dependent deacetylation of cyclophilin D, and what are the metabolic implications in cancer cells?
- Methodological Answer : this compound upregulates SIRT3 expression, promoting deacetylation of cyclophilin D (CypD), which disrupts mitochondrial permeability transition pore (mPTP) stability. This reduces glycolytic flux and tricarboxylic acid cycle activity. To study this, use Western blotting for SIRT3/CypD protein levels, paired with Seahorse metabolic flux analysis. Confounders like hypoxia should be controlled via normoxic culture conditions . For mechanistic validation, employ SIRT3 inhibitors (e.g., AGK2) and compare outcomes .
Q. What strategies resolve contradictions in reported IC50 values of this compound across studies (e.g., 10 µM vs. 50 µM in colon cancer models)?
- Methodological Answer : Discrepancies may arise from differences in cell passage number, assay duration, or serum concentration. Standardize protocols by:
- Using early-passage cells (<20 passages).
- Pre-treating cells in serum-free media for 6 hours before compound exposure.
- Validating results across multiple assays (e.g., apoptosis via Annexin V and caspase-3/7 activation). Meta-analysis of raw data from published studies can identify confounding variables .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on mitochondrial respiration?
- Methodological Answer : Use nonlinear regression (log[inhibitor] vs. response) to calculate EC50 values. For Seahorse data, normalize oxygen consumption rates (OCR) to baseline measurements and apply ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to address variability. Open-source tools like PRISM or R packages (e.g.,
drc) facilitate robust analysis .
Data Reproducibility and Experimental Design
Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?
- Methodological Answer :
- Compound Sourcing : Use certified suppliers (e.g., Sigma-Aldrich, M4306) and verify purity via COA (Certificate of Analysis).
- Assay Conditions : Document DMSO concentration (<0.1% v/v) and cell density (e.g., 5,000 cells/well for 96-well plates).
- Data Transparency : Publish raw datasets and analysis code in repositories like Figshare or GitHub. Follow ARRIVE guidelines for preclinical reporting .
Q. What in silico tools predict this compound’s pharmacokinetic properties and off-target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) can simulate binding to SIRT3 and off-target kinases. ADMET prediction tools (e.g., SwissADME) assess bioavailability and blood-brain barrier permeability. Validate predictions with in vitro CYP450 inhibition assays and plasma protein binding studies .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Methodological Answer : Follow institutional IACUC protocols for xenograft models. Limit tumor burden to <10% body weight and use analgesics for post-implantation pain. Report mortality rates and exclusion criteria in line with NIH guidelines .
Q. What are the key elements of a rigorous discussion section for this compound studies?
- Methodological Answer :
- Contextualize findings within SIRT3 literature.
- Discuss limitations (e.g., lack of in vivo validation).
- Propose follow-up experiments (e.g., transgenic SIRT3-KO models).
- Avoid overgeneralization; specify cancer types where findings apply .
Tables for Quick Reference
Table 1 : Key Pharmacological Targets of this compound
| Target | Mechanism | Assay Type | Reference |
|---|---|---|---|
| SIRT3 | Upregulation → CypD deacetylation | Western blot, qPCR | |
| Glucose uptake | Inhibition via HK2 suppression | 2-NBDG fluorescence assay |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Variable solvent purity | Use HPLC-grade solvents; validate via NMR |
| Inconsistent cell lines | Authenticate lines via STR profiling |
| Underpowered studies | Perform sample size calculation (α=0.05, β=0.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
